Ifetroban Sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5.Na/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29;/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29);/q;+1/p-1/t18-,20-,21+,23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHSQDNIXPEQAE-QBKVZTCDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)[O-])O3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCNC(=O)C1=COC(=N1)[C@@H]2[C@H]3CC[C@@H]([C@@H]2CC4=CC=CC=C4CCC(=O)[O-])O3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N2NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935504 | |
| Record name | Sodium 3-{2-[(3-{4-[hydroxy(pentylimino)methyl]-1,3-oxazol-2-yl}-7-oxabicyclo[2.2.1]heptan-2-yl)methyl]phenyl}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156715-37-6 | |
| Record name | Ifetroban sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156715376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 3-{2-[(3-{4-[hydroxy(pentylimino)methyl]-1,3-oxazol-2-yl}-7-oxabicyclo[2.2.1]heptan-2-yl)methyl]phenyl}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IFETROBAN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48IJA0E92C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ifetroban Sodium in Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ifetroban sodium is a potent and selective competitive antagonist of the thromboxane A2/prostaglandin H2 receptor, commonly known as the TP receptor.[1][2][3] By targeting this critical receptor on platelets, Ifetroban effectively inhibits key signaling pathways that lead to platelet activation and aggregation. This guide provides a detailed examination of the molecular mechanisms underlying Ifetroban's antiplatelet effects, supported by quantitative data from preclinical studies and comprehensive experimental methodologies. The intricate signaling cascades are visually represented through detailed diagrams to facilitate a deeper understanding of its mode of action.
Introduction: The Role of Thromboxane A2 in Platelet Aggregation
Thromboxane A2 (TxA2), a potent but unstable eicosanoid, plays a pivotal role in hemostasis and thrombosis.[2][4] Produced by activated platelets from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase enzymes, TxA2 acts as a powerful signaling molecule. It binds to and activates TP receptors on the surface of platelets and vascular smooth muscle cells. This interaction triggers a cascade of intracellular events that culminate in platelet shape change, degranulation, and aggregation, as well as vasoconstriction. The precursors to TxA2, prostaglandin G2 (PGG2) and prostaglandin H2 (PGH2), also bind to and activate TP receptors. Consequently, antagonizing the TP receptor is a highly effective strategy to mitigate the prothrombotic effects of these signaling molecules.
This compound: A Selective TP Receptor Antagonist
This compound is a specific and competitive antagonist of the TP receptor. Its chemical structure allows it to bind with high affinity to the TP receptor, thereby preventing the binding of its natural ligands, TxA2 and PGH2. This blockade of the TP receptor is the primary mechanism through which Ifetroban exerts its antiplatelet effects.
Molecular Mechanism of Action: Signaling Pathways
The activation of the TP receptor by agonists like TxA2 initiates a complex intracellular signaling cascade. Ifetroban's antagonism of this receptor disrupts these pathways at their origin. The primary signaling pathways involved are mediated by heterotrimeric G proteins, specifically Gq/11 and G12/13.
The Gq/11-Phospholipase C Pathway
Upon agonist binding, the TP receptor activates the Gq/11 family of G proteins. The activated Gαq subunit, in turn, stimulates phospholipase C-beta (PLCβ). PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytosol. This sharp increase in intracellular calcium is a critical event in platelet activation.
-
DAG-Mediated Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).
The synergistic action of increased intracellular calcium and activated PKC leads to:
-
Platelet Shape Change: A rapid alteration in the platelet's morphology from a discoid to a spherical shape with pseudopods.
-
Granule Secretion: The release of pro-aggregatory substances, such as ADP and serotonin, from dense granules and α-granules.
-
Integrin αIIbβ3 Activation: A conformational change in the integrin αIIbβ3 receptor, enabling it to bind fibrinogen and von Willebrand factor, which is the final common pathway for platelet aggregation.
By blocking the TP receptor, Ifetroban prevents the activation of Gq/11 and the subsequent generation of IP3 and DAG, thereby inhibiting the mobilization of intracellular calcium and the activation of PKC.
The G12/13-Rho/Rho Kinase Pathway
In addition to Gq/11, the TP receptor also couples to the G12/13 family of G proteins. Activation of G12/13 leads to the stimulation of the small GTPase Rho and its downstream effector, Rho-associated kinase (ROCK). This pathway is primarily involved in regulating the actin cytoskeleton and contributes significantly to platelet shape change.
The following diagram illustrates the signaling pathway initiated by TxA2/PGH2 binding to the TP receptor and the point of inhibition by Ifetroban.
Quantitative Data on Ifetroban's Activity
While specific Ki and IC50 values for Ifetroban can vary depending on the experimental conditions, preclinical studies have demonstrated its high potency.
| Parameter | Value/Observation | Species/System | Reference |
| TP Receptor Blockade | 90% blockade at 0.03 mg/kg/h | Ferret (ex vivo platelet shape change) | N/A |
| 98% blockade at 0.1 mg/kg/h | Ferret (ex vivo platelet shape change) | N/A | |
| 98% blockade at 0.3 mg/kg/h | Ferret (ex vivo platelet shape change) | N/A | |
| Inhibition of Platelet-Tumor Cell Adhesion | ~50% reduction with Ifetroban pre-treatment | Human platelets and MDA-MB-231-RFP cells (in vitro) | |
| Effect of TP Receptor Agonist (U46619) | ~90% increase in platelet-tumor cell adhesion | Human platelets and MDA-MB-231-RFP cells (in vitro) |
Experimental Protocols: In Vitro Platelet Aggregation Assay
Light Transmission Aggregometry (LTA) is a standard method to assess platelet function and the efficacy of antiplatelet agents like Ifetroban. The following is a representative protocol for an in vitro platelet aggregation assay using the TxA2 analog U46619 as the agonist.
Materials
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
U46619 (a stable TxA2 mimetic).
-
This compound.
-
Saline (0.9% NaCl).
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
-
Pipettes.
Methodology
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.
-
Keep PRP and PPP at room temperature and use within 4 hours of blood collection.
-
-
Platelet Aggregation Assay:
-
Calibrate the aggregometer with PPP (set to 100% light transmission) and PRP (set to 0% light transmission).
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the aggregometer at 37°C. Allow the PRP to equilibrate for a few minutes.
-
To test the inhibitory effect of Ifetroban, add a specific concentration of this compound (or vehicle control) to the PRP and incubate for a defined period (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of the agonist U46619 (e.g., 1 µM).
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
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The primary endpoint is the maximal platelet aggregation (%), which is the maximum change in light transmission from baseline.
-
Construct dose-response curves for Ifetroban's inhibition of U46619-induced aggregation to determine the IC50 value (the concentration of Ifetroban that inhibits 50% of the maximal aggregation).
-
The following diagram outlines the workflow for this experimental protocol.
Conclusion
This compound is a highly specific antagonist of the TP receptor, a key mediator of platelet activation and aggregation. Its mechanism of action involves the competitive blockade of this receptor, leading to the inhibition of the Gq/11-PLC-calcium and G12/13-Rho/ROCK signaling pathways. This comprehensive inhibition of downstream signaling prevents platelet shape change, degranulation, and ultimately, aggregation. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and understand the therapeutic potential of Ifetroban and other TP receptor antagonists in thrombotic disorders.
References
An In-depth Technical Guide to Ifetroban Sodium: A Thromboxane A2/Prostaglandin H2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifetroban sodium is a potent and selective, orally bioavailable antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor.[1] It has been investigated for its therapeutic potential in a range of cardiovascular and fibrotic diseases, including hypertension, thrombosis, myocardial ischemia, and Duchenne muscular dystrophy (DMD)-associated cardiomyopathy.[2][3] Thromboxane A2 (TXA2) and its precursor, prostaglandin H2 (PGH2), are potent mediators of platelet aggregation and vasoconstriction.[4][5] By blocking their common receptor, Ifetroban offers a targeted approach to mitigating the pathological processes driven by these eicosanoids. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.
Mechanism of Action
This compound is a competitive antagonist of the TP receptor. The precursors to thromboxane A2, prostaglandin G2, and prostaglandin H2, also bind to and activate the same receptors. By binding to the TP receptor, Ifetroban prevents the downstream signaling cascades initiated by the endogenous ligands TXA2 and PGH2. This blockade results in the inhibition of platelet activation and aggregation, as well as the prevention of vascular smooth muscle contraction, leading to vasodilation.
The TP receptor is a G-protein coupled receptor (GPCR) that signals through two primary pathways:
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Gq Pathway: Activation of the Gq alpha subunit leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), collectively leading to platelet shape change, granule release, and smooth muscle contraction.
-
G13 Pathway: Coupling to the G13 alpha subunit results in the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA promotes the activity of Rho-associated kinase (ROCK), leading to the phosphorylation of myosin light chain phosphatase and an increase in myosin light chain phosphorylation, resulting in vasoconstriction.
The following diagram illustrates the signaling pathway of the TP receptor and the inhibitory action of Ifetroban.
Data Presentation
Preclinical Data
The preclinical efficacy of Ifetroban has been demonstrated in various in vitro and in vivo models.
| Assay | Species/System | Agonist | IC50 / Effective Dose | Reference |
| Platelet Aggregation | Human Platelet-Rich Plasma | U46619 | IC50: ~37 nM | |
| Platelet Aggregation | Rabbit Platelets | U46619 | IC50: 43 µM (for G619, a similar compound) | |
| Platelet Aggregation | Canine Platelet-Rich Plasma | U46619 + Epinephrine | IC50: 92 nM (for SQ 29,548, another TP antagonist) | |
| Vasoconstriction | Isolated Coronary Arteries (mdx mice) | U-46619 | Effective in reducing vasoconstriction | |
| Thrombosis | Rat model | U46619-induced thrombocytopenia | 10 and 30 mg/kg i.v. reduced thrombocytopenia | |
| Hypertension | Spontaneously Hypertensive Rats | - | Studied for effects on hypertension |
Clinical Data
Ifetroban has been evaluated in several clinical trials. The most recent focus has been on its potential to treat cardiomyopathy associated with Duchenne muscular dystrophy.
FIGHT DMD Phase 2 Clinical Trial Results
| Parameter | Placebo (n=11) | Low-Dose Ifetroban (100 mg/day, n=12) | High-Dose Ifetroban (300 mg/day, n=18) | Natural History Cohort (n=24) |
| Baseline LVEF | Not specified | Not specified | Not specified | Matched to treatment arms |
| Change in LVEF over 12 months | -1.5% (±3.3) | Unchanged | +1.8% (±5.4) | -3.6% (±4.1) |
| Overall Improvement vs. Placebo (High-Dose) | - | - | 3.3% | - |
| Overall Improvement vs. Natural History (High-Dose) | - | - | 5.4% (p=0.002) | - |
| Key Safety Findings | - | - | Well-tolerated, with no serious drug-related adverse events. | - |
Pharmacokinetic Data
Pharmacokinetic parameters of Ifetroban have been assessed in multiple clinical trials, including studies in healthy volunteers and patient populations.
| Parameter | Description | Value | Reference |
| Cmax | Maximum (peak) serum concentration | Data collected in Phase 1 and 2 trials. | |
| Tmax | Time to reach Cmax | Data collected in Phase 1 and 2 trials. | |
| AUC | Area under the curve (total drug exposure) | Data collected in Phase 1 and 2 trials. | |
| t1/2 | Elimination half-life | Data collected in Phase 1 and 2 trials. |
Note: Specific values for Cmax, Tmax, AUC, and t1/2 from human studies were not publicly available in a consolidated format at the time of this guide's compilation. However, these parameters have been characterized in multiple clinical trials as per their respective study protocols. Pharmacokinetic profiles have been noted to be acceptable in the patient populations studied.
Experimental Protocols
Radioligand Binding Assay for TP Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound (like Ifetroban) for the TP receptor.
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Membrane Preparation:
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Homogenize cells or tissues expressing the TP receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors).
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Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
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Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
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Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
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Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
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-
Binding Assay:
-
In a 96-well plate, add the following in order:
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Assay buffer.
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A fixed concentration of a suitable radioligand (e.g., [3H]-SQ 29,548).
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Increasing concentrations of the unlabeled test compound (or buffer for total binding, and a saturating concentration of a known TP antagonist for non-specific binding).
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The prepared membrane suspension.
-
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter plate.
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Wash the filters with ice-cold wash buffer to remove unbound radioligand.
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Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
In Vitro Platelet Aggregation Assay
This protocol outlines the use of light transmission aggregometry to assess the effect of a test compound on platelet aggregation induced by a TP receptor agonist.
-
Preparation of Washed Human Platelets:
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Collect whole blood from healthy, drug-free donors into a tube containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Centrifuge the blood at low speed (e.g., 200 x g) to obtain platelet-rich plasma (PRP).
-
Add a prostaglandin E1 solution to the PRP to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at high speed (e.g., 1,000 x g) to pellet the platelets.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) and repeat the centrifugation and resuspension steps to wash the platelets.
-
Adjust the final platelet concentration in the buffer.
-
-
Aggregation Measurement:
-
Pre-warm the washed platelet suspension to 37°C in an aggregometer cuvette with a stir bar.
-
Add the test compound (e.g., Ifetroban) or vehicle control and incubate for a specified time.
-
Add a TP receptor agonist, such as U46619 (a stable TXA2 mimetic), to induce aggregation.
-
Record the change in light transmission through the platelet suspension over time. As platelets aggregate, the suspension becomes clearer, and light transmission increases.
-
-
Data Analysis:
-
The maximum percentage of aggregation is calculated from the change in light transmission.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition of aggregation against the compound concentration.
-
Ferric Chloride-Induced Arterial Thrombosis Model in Mice
This in vivo protocol is used to evaluate the antithrombotic effect of a test compound.
-
Animal Preparation:
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Anesthetize a mouse using an appropriate anesthetic.
-
Make a midline incision in the neck to expose the carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a flow probe around the artery to monitor blood flow.
-
-
Thrombosis Induction:
-
Administer the test compound (e.g., Ifetroban) or vehicle control to the mouse via the desired route (e.g., oral gavage, intravenous injection) at a specified time before injury.
-
Soak a small piece of filter paper in a ferric chloride (FeCl3) solution (e.g., 5-10%).
-
Apply the FeCl3-soaked filter paper to the adventitial surface of the exposed carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
-
Measurement of Thrombosis:
-
Continuously monitor the blood flow using the flow probe.
-
Record the time from the application of FeCl3 until the blood flow ceases, which indicates the formation of an occlusive thrombus (time to occlusion).
-
-
Data Analysis:
-
Compare the time to occlusion between the vehicle-treated and compound-treated groups. A significant prolongation of the time to occlusion indicates an antithrombotic effect.
-
Wire Myography for Vasoconstriction Assessment
This ex vivo protocol measures the contractile response of isolated blood vessels.
-
Vessel Dissection and Mounting:
-
Isolate a segment of an artery (e.g., mesenteric artery, aorta) from a euthanized animal and place it in ice-cold physiological salt solution (PSS).
-
Clean the vessel of surrounding adipose and connective tissue.
-
Cut the vessel into small rings (e.g., 2 mm in length).
-
Mount the vessel ring on two small wires in the jaws of a wire myograph chamber filled with PSS.
-
-
Equilibration and Normalization:
-
Allow the vessel to equilibrate in the myograph chamber, which is maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Stretch the vessel to its optimal resting tension for maximal contractile response through a normalization procedure.
-
-
Contractility Measurement:
-
Induce a reference contraction using a high-potassium solution or a pharmacological agonist (e.g., phenylephrine).
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After washing and re-equilibration, pre-incubate the vessel with the test compound (e.g., Ifetroban) or vehicle.
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Generate a cumulative concentration-response curve by adding increasing concentrations of a vasoconstrictor agonist (e.g., U46619).
-
Record the isometric tension generated by the vessel at each concentration.
-
-
Data Analysis:
-
Plot the contractile force as a function of the agonist concentration.
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Compare the concentration-response curves in the absence and presence of the test compound to determine its inhibitory effect on vasoconstriction.
-
Visualization of Development and Evaluation Workflow
The following diagrams illustrate the logical progression of Ifetroban's development and a typical preclinical evaluation workflow for a thromboxane receptor antagonist.
References
- 1. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
- 2. fightingaddictioncenter.com [fightingaddictioncenter.com]
- 3. Cumberland Pharmaceuticals reports trial data of ifetroban for DMD [clinicaltrialsarena.com]
- 4. GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Ifetroban Sodium: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifetroban Sodium is a potent and selective antagonist of the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor, also known as the TP receptor.[1] It is the sodium salt of Ifetroban and is orally bioavailable.[2][3] By targeting the TP receptor, this compound modulates a variety of physiological processes, including platelet aggregation and vascular constriction.[3] This has led to its investigation in a wide range of therapeutic areas, including cardiovascular diseases like myocardial ischemia, hypertension, and thrombosis, as well as in other conditions such as cancer metastasis and Duchenne muscular dystrophy-associated cardiomyopathy.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound.
Chemical Structure and Properties
This compound is a complex organic molecule with the chemical formula C25H31N2NaO5. Its structure features a bicyclic ether core linked to a substituted oxazole and a benzenepropanoic acid moiety.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | sodium 3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoate | |
| CAS Number | 156715-37-6 | |
| Molecular Formula | C25H31N2NaO5 | |
| Molecular Weight | 462.52 g/mol | |
| Appearance | White to beige powder | |
| Solubility | Water: 20 mg/mL, clear |
Mechanism of Action
This compound exerts its pharmacological effects by acting as a competitive antagonist at the TP receptor. Thromboxane A2 (TXA2) and its precursor, prostaglandin H2 (PGH2), are potent mediators of platelet activation and vasoconstriction. By binding to the TP receptor, this compound blocks the binding of these endogenous ligands, thereby inhibiting their downstream signaling pathways. This leads to a reduction in platelet aggregation and vasodilation. The antagonistic action of Ifetroban at the TP receptor is highly selective.
Signaling Pathway of Thromboxane A2 Receptor and Inhibition by Ifetroban
The activation of the TP receptor by its agonists, TXA2 or PGH2, initiates a cascade of intracellular events. The TP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq and G12/13 proteins.
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC are key events that lead to platelet shape change, aggregation, and smooth muscle contraction.
-
G12/13 Pathway: Coupling to G12/13 activates the Rho/Rho-kinase pathway, which contributes to vasoconstriction and platelet shape change.
Ifetroban, by blocking the TP receptor, prevents the initiation of these signaling cascades.
Caption: Thromboxane A2 signaling pathway and its inhibition by this compound.
Pharmacodynamics and Pharmacokinetics
Ifetroban has demonstrated potent inhibitory effects on platelet aggregation induced by arachidonic acid and the TXA2 mimetic U-46619. The IC50 values for the inhibition of arachidonate- and U-46619-induced platelet aggregation in human plasma are 7 nM and 30 nM, respectively. In animal models, Ifetroban has shown efficacy in inhibiting thrombosis and relaxing contracted vascular tissues.
While detailed pharmacokinetic parameters in humans are not extensively published in the provided search results, Ifetroban is noted to be orally active. It has been investigated in numerous clinical trials with oral administration.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies based on the types of studies conducted with Ifetroban.
In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of Ifetroban on platelet aggregation.
Methodology:
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to obtain PRP.
-
Incubation: Aliquots of PRP are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period at 37°C.
-
Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as arachidonic acid or U-46619.
-
Measurement: Aggregation is measured using a platelet aggregometer, which records the change in light transmittance through the PRP suspension as platelets aggregate.
-
Data Analysis: The percentage of inhibition of aggregation is calculated for each concentration of Ifetroban, and the IC50 value is determined.
Caption: Workflow for an in vitro platelet aggregation assay.
Clinical Investigations
This compound has been the subject of numerous clinical trials across a spectrum of diseases. These studies have evaluated its safety, efficacy, and pharmacokinetics in conditions such as aspirin-exacerbated respiratory disease, systemic sclerosis, and Duchenne muscular dystrophy. For instance, a Phase 2 trial in patients with aspirin-exacerbated respiratory disease was designed as a multicenter, double-blind, randomized, placebo-controlled study to evaluate the efficacy of oral Ifetroban in improving sino-nasal symptoms.
Conclusion
This compound is a well-characterized, potent, and selective TP receptor antagonist with a clear mechanism of action. Its ability to inhibit platelet aggregation and promote vasodilation provides a strong rationale for its investigation in a variety of thromboembolic and vasospastic disorders. Ongoing clinical trials will further elucidate its therapeutic potential in various disease states. The data presented in this guide, from its fundamental chemical properties to its clinical applications, underscore the scientific and therapeutic interest in this compound.
References
The Discovery and Development of Ifetroban (BMS-180291): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifetroban, designated BMS-180291 during its development by Bristol-Myers Squibb, is a potent and selective antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor.[1] Thromboxane A2 (TxA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a significant role in various pathophysiological processes, including thrombosis, myocardial ischemia, and hypertension.[1] Consequently, the development of TP receptor antagonists like Ifetroban has been a key area of research for cardiovascular and other diseases. This technical guide provides a comprehensive overview of the discovery and development of Ifetroban, from its chemical synthesis and preclinical evaluation to its clinical investigation in various indications, with a recent focus on Duchenne muscular dystrophy (DMD)-associated cardiomyopathy.
Chemical Synthesis
The synthesis of Ifetroban (BMS-180291) has been described in the scientific literature. A general outline of the synthetic route is as follows:
Experimental Protocol: Synthesis of Ifetroban (BMS-180291)
A detailed, step-by-step synthesis protocol for Ifetroban has been outlined in various publications. The process typically involves the following key transformations:
-
Preparation of the Bicyclic Core: The synthesis often starts from a chiral bicyclic lactone, which serves as the foundation for the molecule's rigid structure.
-
Introduction of the Phenylalkanoic Acid Side Chain: A crucial step involves the coupling of the bicyclic core with a substituted phenylalkanoic acid derivative. This is often achieved through nucleophilic addition or other carbon-carbon bond-forming reactions.
-
Formation of the Oxazole Ring: The oxazole moiety, a key feature of Ifetroban's structure, is typically constructed in the later stages of the synthesis. This can be accomplished through various cyclization strategies, often involving the condensation of an amino alcohol with a carboxylic acid derivative.
-
Final Modifications and Purification: The synthesis concludes with any necessary deprotection steps and purification of the final compound, often by chromatography and/or recrystallization, to yield Ifetroban as a solid.
Mechanism of Action: Thromboxane A2 Receptor Antagonism
Ifetroban exerts its pharmacological effects by competitively and selectively binding to the TP receptor, thereby preventing the binding of its endogenous ligands, TxA2 and its precursor, prostaglandin H2 (PGH2).[1] This blockade inhibits the downstream signaling cascades initiated by TP receptor activation.
Thromboxane A2 Signaling Pathway
The activation of the TP receptor by TxA2 initiates a cascade of intracellular events primarily through the coupling to Gq and G13 G-proteins.[2]
Thromboxane A2 signaling pathway and the inhibitory action of Ifetroban.
Preclinical Development
Ifetroban has undergone extensive preclinical evaluation in a variety of in vitro and in vivo models to characterize its pharmacological profile, efficacy, and safety.
In Vitro Studies
Receptor Binding Assays:
-
Objective: To determine the binding affinity of Ifetroban for the TP receptor.
-
Methodology:
-
Membrane Preparation: Platelet membranes rich in TP receptors are prepared from human or animal sources.
-
Radioligand Binding: A radiolabeled TP receptor agonist or antagonist (e.g., [³H]-U-46619) is incubated with the platelet membranes in the presence of varying concentrations of Ifetroban.
-
Separation of Bound and Free Ligand: The mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity of the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of Ifetroban that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.
-
Platelet Aggregation Assays:
-
Objective: To assess the functional antagonism of Ifetroban on platelet aggregation.
-
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is centrifuged at a low speed to obtain PRP.[3]
-
Incubation: PRP is pre-incubated with various concentrations of Ifetroban or a vehicle control.
-
Induction of Aggregation: Platelet aggregation is induced by adding a TP receptor agonist, such as U-46619 or arachidonic acid.
-
Measurement: The change in light transmittance through the PRP suspension is measured over time using an aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmittance.
-
Data Analysis: The inhibitory effect of Ifetroban is quantified by determining the concentration that causes 50% inhibition of the maximal aggregation response (IC50).
-
| In Vitro Activity of Ifetroban (BMS-180291) | |
| Assay | Result |
| Inhibition of Arachidonate-induced Platelet Aggregation (IC50) | 7 ± 1 nM |
| Inhibition of U-46619-induced Platelet Aggregation (IC50) | 21 ± 2 nM |
| Antagonism of U-46619-induced Platelet Shape Change (KB) | 11 ± 2 nM |
In Vivo Studies
Ifetroban has been evaluated in several animal models of disease, including thrombosis, myocardial ischemia, and hypertension.
Ferric Chloride-Induced Carotid Artery Thrombosis Model (Rat):
-
Objective: To evaluate the antithrombotic efficacy of Ifetroban in an arterial thrombosis model.
-
Methodology:
-
Animal Preparation: Rats are anesthetized, and the carotid artery is surgically exposed.
-
Induction of Thrombosis: A piece of filter paper saturated with a ferric chloride (FeCl3) solution is applied to the surface of the carotid artery to induce endothelial injury and subsequent thrombus formation.
-
Drug Administration: Ifetroban or a vehicle is administered to the animals prior to or after the induction of injury.
-
Measurement of Occlusion: The time to thrombotic occlusion of the artery is measured, often using a Doppler flow probe to monitor blood flow.
-
Data Analysis: The efficacy of Ifetroban is determined by its ability to prolong the time to occlusion or prevent occlusion altogether compared to the control group.
-
Coronary Artery Ligation Model of Myocardial Infarction (Dog):
-
Objective: To assess the cardioprotective effects of Ifetroban in a model of myocardial ischemia-reperfusion injury.
-
Methodology:
-
Animal Preparation: Dogs are anesthetized, and a thoracotomy is performed to expose the heart.
-
Induction of Myocardial Infarction: The left anterior descending (LAD) coronary artery is ligated for a specific period to induce myocardial ischemia, followed by the removal of the ligature to allow for reperfusion.
-
Drug Administration: Ifetroban or a vehicle is administered before, during, or after the ischemic period.
-
Assessment of Infarct Size: After a period of reperfusion, the heart is excised, and the area of myocardial infarction is determined using histological staining techniques (e.g., triphenyltetrazolium chloride staining).
-
Data Analysis: The infarct size in the Ifetroban-treated group is compared to that of the vehicle-treated group to evaluate the cardioprotective effect.
-
| Preclinical Efficacy of Ifetroban (BMS-180291) in Animal Models | ||
| Model | Species | Key Findings |
| Pacing-Induced Myocardial Ischemia | Dog | Reduced the severity of ischemia. |
| Myocardial Ischemia-Reperfusion Injury | Ferret | Dose-dependently reduced myocardial infarct size. |
| Thrombotic Cyclic Flow Reductions | Ferret | Inhibited thrombotic events at doses producing >90% TP receptor blockade. |
| Duchenne Muscular Dystrophy Cardiomyopathy | Mouse | Improved survival and cardiac function. |
| Coronary Artery Dysfunction in DMD | Mouse | Reversed enhanced coronary arterial vasoconstriction. |
| Hematogenous Metastasis | Mouse | Decreased lung metastases of multiple cancer types. |
Pharmacokinetics and Metabolism
The pharmacokinetic profile of Ifetroban has been characterized in several species, including rats, dogs, monkeys, and humans.
| Pharmacokinetic Parameters of Ifetroban | Rat | Dog | Monkey | Human |
| Dose | 3 mg/kg | 1 mg/kg | 1 mg/kg | 50 mg |
| Time to Peak Plasma Concentration (Tmax) | 5-20 min | 5-20 min | 5-20 min | 5-20 min |
| Terminal Elimination Half-life (t1/2) | ~8 h | ~20 h | ~27 h | ~22 h |
| Absolute Bioavailability | 25% | 35% | 23% | 48% |
| Primary Route of Excretion | Feces | Feces | Feces | Feces |
| Major Metabolite in Humans | Ifetroban acylglucuronide | - | - | - |
Clinical Development
Ifetroban has been investigated in numerous clinical trials for various indications. Most recently, it has shown promise in the treatment of cardiomyopathy associated with Duchenne muscular dystrophy (DMD).
FIGHT DMD Phase 2 Clinical Trial (NCT03340675)
This was a randomized, double-blind, placebo-controlled study to evaluate the safety, pharmacokinetics, and efficacy of oral Ifetroban in subjects with DMD.
-
Study Design: 41 male patients with DMD (≥7 years old) were randomized to receive low-dose Ifetroban (100 mg/day or 150 mg/day in some reports), high-dose Ifetroban (300 mg/day), or placebo for 12 months.
-
Primary Efficacy Endpoint: Change from baseline in left ventricular ejection fraction (LVEF).
-
Key Results:
-
The high-dose Ifetroban group showed a mean increase in LVEF of 1.8%, while the placebo group experienced a mean decline of 1.5%.
-
This resulted in a 3.3% overall improvement in LVEF with high-dose Ifetroban compared to placebo.
-
Compared to a matched natural history cohort that showed a 3.6% decline in LVEF, the high-dose Ifetroban group demonstrated a 5.4% relative improvement.
-
High-dose Ifetroban was also associated with reductions in biomarkers of cardiac damage, such as NT-proBNP and cardiac troponin I.
-
-
Safety: Ifetroban was generally well-tolerated, with no serious drug-related adverse events reported. The most common adverse events possibly related to Ifetroban were contusion and petechiae.
Workflow of the FIGHT DMD Phase 2 clinical trial.
Other Clinical Investigations
Ifetroban has also been studied in other conditions, including:
-
Aspirin-Exacerbated Respiratory Disease (AERD): A Phase 2 trial investigated the effect of Ifetroban on aspirin-induced respiratory symptoms in patients with AERD.
-
Idiopathic Pulmonary Fibrosis (IPF): A Phase 2 clinical trial is evaluating the safety and efficacy of oral Ifetroban in patients with IPF.
-
Systemic Sclerosis: Ifetroban has been investigated in Phase 2 studies for this indication.
-
Cancer Metastasis: Preclinical studies have suggested a potential role for Ifetroban in inhibiting tumor cell migration, and it has been evaluated in early-phase clinical trials for solid tumors.
Safety and Toxicology
Across numerous clinical trials involving over 1,300 participants, Ifetroban has demonstrated a favorable safety profile. No major safety concerns have been identified to date. In the FIGHT DMD trial, the most frequently reported adverse events possibly related to Ifetroban were minor and included contusion and petechiae. The long-term safety of Ifetroban is being further evaluated in the open-label extension of the FIGHT DMD study.
Conclusion
Ifetroban (BMS-180291) is a well-characterized, potent, and selective TP receptor antagonist with a long history of preclinical and clinical development. Its mechanism of action, targeting a key pathway in platelet aggregation and vasoconstriction, has made it a candidate for a range of cardiovascular and other diseases. The recent positive results from the FIGHT DMD Phase 2 trial have highlighted its potential as a novel therapeutic for the cardiac complications of Duchenne muscular dystrophy, a significant unmet medical need. Further clinical investigation will be crucial to fully elucidate the therapeutic potential and long-term safety of Ifetroban in this and other indications.
References
Ifetroban Sodium: A Comprehensive Preclinical Profile of its Pharmacokinetics and Pharmacodynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ifetroban Sodium is a potent and selective antagonist of the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor, also known as the TPr receptor.[1][2] Thromboxane A2 is a potent mediator involved in a variety of physiological and pathological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[3][4] By blocking the TPr receptor, this compound has demonstrated potential therapeutic effects in a range of preclinical models, including those for cardiovascular diseases, thrombosis, and Duchenne Muscular Dystrophy (DMD)-associated cardiomyopathy.[1] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies in multiple preclinical species, including rats, dogs, and monkeys, have characterized the ADME profile of this compound. The compound is generally rapidly absorbed after oral administration, extensively distributed in tissues, and undergoes metabolism before being primarily excreted in the feces.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of this compound in various preclinical models.
| Parameter | Rat | Dog | Monkey |
| Dose | 3 mg/kg | 1 mg/kg | 1 mg/kg |
| Time to Peak Plasma Concentration (Tmax) | 5 - 20 min | 5 - 20 min | 5 - 20 min |
| Terminal Elimination Half-life (t½) | ~8 hours | ~20 hours | ~27 hours |
| Absolute Bioavailability | 25% | 35% | 23% |
| Primary Route of Excretion | Feces | Feces | Feces |
| Urinary Excretion (% of oral dose) | 3% | 3% | 14% |
Data compiled from Dockens et al.
Experimental Protocols for Pharmacokinetic Studies
The pharmacokinetic profile of this compound was determined using radiolabeled compounds in crossover study designs.
Animal Models and Dosing:
-
Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys were used in these studies.
-
Animals received either an intravenous (i.v.) or oral (p.o.) administration of [¹⁴C]Ifetroban or [³H]Ifetroban.
-
Doses were 3 mg/kg for rats and 1 mg/kg for dogs and monkeys.
Sample Collection and Analysis:
-
Blood, plasma, urine, and feces were collected at predetermined time points post-administration.
-
Radioactivity in the collected samples was quantified using liquid scintillation counting.
-
Plasma samples were also analyzed by high-performance liquid chromatography (HPLC) with radiometric detection to determine the concentrations of the parent drug and its metabolites.
Pharmacokinetic Parameter Calculation:
-
Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC (Area Under the Curve), t½, and bioavailability.
Pharmacodynamics: Mechanism of Action and Biological Effects
This compound exerts its pharmacological effects by competitively inhibiting the binding of thromboxane A2 and its precursor, prostaglandin H2, to the TPr receptor. This antagonism leads to the inhibition of downstream signaling pathways responsible for platelet activation and smooth muscle contraction.
Signaling Pathway of Thromboxane A2 Receptor Antagonism
The following diagram illustrates the mechanism of action of this compound in blocking the TPr receptor signaling pathway.
Caption: Mechanism of this compound as a TPr antagonist.
In Vivo Pharmacodynamic Effects in Preclinical Models
This compound has been evaluated in various animal models, demonstrating its efficacy in mitigating disease pathologies associated with TPr activation.
Duchenne Muscular Dystrophy (DMD) Cardiomyopathy Model:
-
Animal Models: mdx/utrn double knockout, mdx/mTR double knockout, and delta-sarcoglycan knockout mice.
-
Treatment Protocol: Ifetroban was administered in the drinking water at a dose of 25 mg/kg/day, starting at weaning and continuing for 10 weeks to 6 months.
-
Key Findings:
-
Improved survival rates in treated mice compared to untreated controls.
-
Enhanced cardiac function, including improved cardiac output and normalized ejection fraction.
-
Reduced cardiac fibrosis.
-
Coronary Artery Dysfunction Model:
-
Animal Model: Young (3-5 months) and aged (9-12 months) mdx mice.
-
Experimental Setup: Isolated coronary arteries were examined using wire myography.
-
Key Findings:
-
Ifetroban reversed the enhanced vasoconstriction induced by the TPr agonist U-46619 in young mdx mice.
-
Thrombosis Models:
-
While specific protocols for Ifetroban in thrombosis models were not detailed in the provided search results, general methodologies for inducing and evaluating venous thrombosis in rodents include venous stasis, electrolytic injury, and photochemical injury models. These models are instrumental in assessing the efficacy of antithrombotic agents like Ifetroban.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical disease model.
References
Ifetroban Sodium: A Comprehensive Technical Guide to its Role in Preventing Vascular Constriction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Ifetroban sodium, a potent and selective thromboxane A2/prostaglandin H2 (TP) receptor antagonist, and its role in the prevention of vascular constriction. Thromboxane A2 (TXA2) is a powerful vasoconstrictor and platelet aggregator, implicated in the pathophysiology of various cardiovascular diseases.[1][2] this compound effectively counteracts the effects of TXA2 by blocking its receptor, leading to vasodilation and inhibition of platelet aggregation. This guide will detail the mechanism of action of Ifetroban, present quantitative data from preclinical and clinical studies, provide a detailed experimental protocol for assessing its effects, and visualize the key signaling pathways and experimental workflows.
Introduction
Vascular constriction, or vasoconstriction, is the narrowing of blood vessels resulting from the contraction of the muscular wall of the vessels. This process is critical for regulating blood pressure and blood flow. However, excessive or inappropriate vasoconstriction can lead to hypertension, reduced blood flow to vital organs, and contribute to the pathogenesis of cardiovascular diseases such as myocardial ischemia and stroke.[1]
Thromboxane A2 (TXA2), a member of the eicosanoid family, is a potent mediator of vasoconstriction and platelet aggregation.[1][2] It is synthesized from arachidonic acid via the cyclooxygenase (COX) enzyme pathway. TXA2 exerts its effects by binding to and activating the thromboxane A2/prostaglandin H2 (TP) receptors, which are G-protein coupled receptors found on vascular smooth muscle cells and platelets.
This compound is a pharmacologically active compound that acts as a selective antagonist of the TP receptor. By competitively inhibiting the binding of TXA2 and its precursors to the TP receptor, Ifetroban effectively blocks their downstream signaling pathways, thereby preventing vasoconstriction and platelet aggregation. This guide explores the molecular mechanisms, experimental validation, and therapeutic potential of Ifetroban in mitigating vascular constriction.
Mechanism of Action of this compound
Ifetroban's primary mechanism of action is the competitive antagonism of the TP receptor. This prevents the binding of endogenous ligands, primarily TXA2 and its precursor, prostaglandin H2 (PGH2). The activation of the TP receptor by these agonists initiates a cascade of intracellular signaling events that ultimately lead to vascular smooth muscle contraction.
Thromboxane A2 Receptor Signaling in Vascular Smooth Muscle
The TP receptor is coupled to two main G-protein families: Gq/11 and G12/13. The activation of these pathways converges to increase intracellular calcium concentration and sensitize the contractile apparatus to calcium, leading to vasoconstriction.
The signaling cascade is as follows:
-
Ligand Binding and G-Protein Activation: TXA2 or PGH2 binds to the TP receptor, causing a conformational change that activates the associated Gq/11 and G12/13 proteins.
-
Gq/11 Pathway:
-
Activated Gαq stimulates phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
-
DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
-
G12/13 Pathway:
-
Activated Gα12/13 activates the small GTPase RhoA.
-
RhoA activates Rho-kinase (ROCK).
-
ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP).
-
-
Muscle Contraction:
-
The increased intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK).
-
MLCK phosphorylates the myosin light chains.
-
The inhibition of MLCP by ROCK further increases the phosphorylation state of the myosin light chains.
-
Phosphorylated myosin interacts with actin, leading to smooth muscle contraction and vasoconstriction.
-
By blocking the initial step of ligand binding, Ifetroban prevents the activation of both the Gq/11 and G12/13 pathways, thereby inhibiting the rise in intracellular calcium and the calcium sensitization of the contractile machinery.
Data Presentation
The efficacy of Ifetroban in preventing vascular constriction has been evaluated in various preclinical and clinical studies.
Preclinical Data: Inhibition of U46619-Induced Vasoconstriction
A key preclinical study investigated the effect of Ifetroban on coronary artery vasoconstriction in a mouse model of Duchenne muscular dystrophy (mdx mice), which exhibits enhanced vasoconstriction in response to the TP receptor agonist U46619.
| Parameter | Control (mdx mice) | Ifetroban (3 nM) Treated (mdx mice) |
| U46619-Induced Vasoconstriction | Enhanced | Reduced to levels similar to wild-type mice |
Note: This table summarizes the qualitative findings of the study, as specific quantitative dose-response data was presented graphically.
Clinical Data: Phase 2 FIGHT DMD Trial
While not a direct measure of peripheral vascular constriction, the Phase 2 FIGHT DMD trial of Ifetroban in patients with Duchenne muscular dystrophy provides valuable insights into its systemic cardiovascular effects. The primary endpoint was the change in Left Ventricular Ejection Fraction (LVEF), a measure of the heart's pumping efficiency, which can be influenced by afterload (a function of vascular resistance).
| Treatment Group | N | Mean Change in LVEF over 12 Months |
| High-Dose Ifetroban (300 mg/day) | 18 | +1.8% (±5.4) |
| Low-Dose Ifetroban (100 mg/day) | 12 | N/A |
| Placebo | 11 | -1.5% (±3.3) |
| Matched Natural History Cohort | 24 | -3.6% (±4.1) |
The high-dose Ifetroban group showed a statistically significant improvement in LVEF compared to both the placebo and natural history cohorts.
Experimental Protocols
The following section details a standard experimental protocol for assessing the effect of Ifetroban on vascular constriction using wire myography.
Wire Myography for Measurement of Vascular Reactivity
Wire myography is an in vitro technique used to measure the contractile and relaxant properties of isolated small blood vessels.
Materials:
-
Isolated blood vessel segments (e.g., mesenteric or coronary arteries)
-
Wire myograph system (e.g., DMT)
-
Physiological Salt Solution (PSS), typically Krebs-Henseleit solution
-
High Potassium Physiological Salt Solution (KPSS)
-
Vasoconstrictor agent (e.g., U46619, a stable TXA2 analog)
-
This compound
-
Endothelium-dependent vasodilator (e.g., Acetylcholine)
-
Dissection microscope and surgical instruments
Procedure:
-
Vessel Isolation and Mounting:
-
Euthanize the experimental animal according to approved protocols.
-
Dissect the desired tissue (e.g., mesentery) and place it in ice-cold PSS.
-
Under a dissection microscope, carefully isolate a small artery (150-250 µm diameter) and cut it into 2 mm long segments.
-
Mount the vessel segment on two small wires in the jaws of the wire myograph chamber.
-
-
Normalization:
-
Stretch the vessel in a stepwise manner, measuring the passive force at each step to determine its optimal resting tension for maximal active tension development.
-
-
Equilibration and Viability Check:
-
Allow the vessel to equilibrate in oxygenated PSS at 37°C for at least 30 minutes.
-
Assess the viability of the vascular smooth muscle by inducing contraction with KPSS.
-
Assess the integrity of the endothelium by pre-constricting the vessel with a submaximal concentration of a vasoconstrictor and then inducing relaxation with an endothelium-dependent vasodilator like acetylcholine.
-
-
Experimental Protocol:
-
Wash the vessel with PSS to return to baseline tension.
-
Incubate the vessel with a specific concentration of this compound or vehicle control for a predetermined time.
-
Generate a cumulative concentration-response curve to a vasoconstrictor (e.g., U46619) by adding increasing concentrations of the agonist to the bath and recording the steady-state tension at each concentration.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KPSS.
-
Plot the concentration-response curves and calculate the EC50 (concentration of agonist that produces 50% of the maximal response) and the maximal response (Emax).
-
Compare the EC50 and Emax values between the Ifetroban-treated and control groups to determine the inhibitory effect of Ifetroban.
-
Conclusion
This compound is a potent and selective TP receptor antagonist that effectively prevents vascular constriction by blocking the signaling pathways mediated by thromboxane A2 and its precursors. Preclinical studies have demonstrated its ability to reverse enhanced vasoconstriction, and clinical data suggests beneficial systemic cardiovascular effects. The detailed mechanism of action and the established experimental protocols for its evaluation provide a solid foundation for further research and development of Ifetroban as a therapeutic agent for cardiovascular diseases characterized by excessive vasoconstriction.
References
Ifetroban Sodium: A Technical Guide to Targets and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifetroban Sodium is a potent and selective antagonist of the thromboxane A2 (TxA2) and prostaglandin H2 (PGH2) receptors, collectively known as the thromboxane-prostanoid (TP) receptors.[1][2] By targeting these G-protein coupled receptors, Ifetroban effectively blocks downstream signaling pathways that mediate a range of physiological and pathophysiological processes.[3][4] This technical guide provides a comprehensive overview of this compound's molecular targets, binding affinity, and the experimental methodologies used to characterize its interaction with the TP receptor.
Molecular Targets of this compound
The primary molecular target of this compound is the Thromboxane A2 Receptor (TP receptor) .[1] This receptor is activated by its endogenous ligands, thromboxane A2 (TxA2) and prostaglandin H2 (PGH2), which are arachidonic acid metabolites. The TP receptor exists as two main isoforms, TPα and TPβ, which arise from alternative splicing of the same gene. This compound acts as a competitive antagonist at these receptors, preventing the binding of TxA2 and PGH2 and thereby inhibiting their biological effects.
Binding Affinity of this compound
The binding affinity of this compound for the TP receptor has been quantified in various studies. The affinity is typically expressed in terms of the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the equilibrium dissociation constant for an antagonist (KB). These values provide a quantitative measure of the drug's potency at its target.
| Parameter | Value (nM) | Assay Conditions | Tissue/Cell Type |
| IC50 | 7 | Inhibition of platelet aggregation induced by 800 µM arachidonate | Not specified |
| IC50 | 21 | Inhibition of platelet aggregation induced by 10 µM U-46,619 (a TxA2 mimetic) | Not specified |
| KB | 11 | Antagonism of U-46,619-induced platelet shape change | Not specified |
| KB | 0.6 | Antagonism of U-46,619-induced contractions | Rat aortae |
Signaling Pathways Modulated by this compound
This compound, by blocking the TP receptor, inhibits two primary downstream signaling cascades initiated by the G-proteins Gq and G12/13.
TP Receptor-Gq Signaling Pathway
Activation of the TP receptor leads to the coupling and activation of the Gq alpha subunit. This initiates a cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is central to platelet activation and smooth muscle contraction.
Ifetroban inhibits the TP receptor-Gq signaling pathway.
TP Receptor-G12/13 Signaling Pathway
The TP receptor also couples to G12/13 proteins. Upon activation, the Gα12/13 subunits activate RhoGEFs (guanine nucleotide exchange factors), which in turn activate the small GTPase RhoA. Activated RhoA promotes the activity of Rho-associated kinase (ROCK), leading to cytoskeletal changes that are important for cell shape change and migration.
Ifetroban inhibits the TP receptor-G12/13 signaling pathway.
Experimental Protocols for Binding Affinity Studies
The binding affinity of this compound to the TP receptor is typically determined using radioligand binding assays. A common approach is a competition binding assay using a radiolabeled TP receptor antagonist, such as [3H]-SQ 29,548.
Representative Competition Binding Assay Protocol
This protocol is a representative methodology for determining the Ki of this compound for the TP receptor.
1. Membrane Preparation:
-
Human platelets are isolated from whole blood by differential centrifugation.
-
Platelet membranes are prepared by sonication or homogenization in a hypotonic buffer, followed by centrifugation to pellet the membranes.
-
The membrane pellet is resuspended in a suitable buffer and the protein concentration is determined.
2. Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a fixed concentration of the radioligand (e.g., [3H]-SQ 29,548) and a fixed amount of platelet membrane protein.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the TP receptors.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled TP receptor antagonist.
-
The plates are incubated to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value for this compound is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a competition radioligand binding assay.
Conclusion
This compound is a highly specific and potent antagonist of the TP receptor. Its mechanism of action involves the competitive inhibition of TxA2 and PGH2 binding, leading to the attenuation of Gq and G12/13 mediated signaling pathways. The binding affinity of Ifetroban has been well-characterized through radioligand binding assays, demonstrating its high potency. This technical guide provides a foundational understanding of the key molecular interactions and experimental approaches relevant to the study of this compound for researchers and professionals in drug development.
References
- 1. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parentprojectmd.org [parentprojectmd.org]
- 3. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of Thromboxane Receptors in Duchenne Muscular Dystrophy Cardiomyopathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duchenne Muscular Dystrophy (DMD) is a fatal X-linked genetic disorder characterized by progressive muscle degeneration. While skeletal muscle wasting is a hallmark of the disease, cardiomyopathy has emerged as the leading cause of mortality in recent years. This technical guide provides an in-depth examination of the role of thromboxane receptors (TPr) in the pathophysiology of DMD-associated cardiomyopathy. It consolidates preclinical and clinical evidence supporting TPr as a therapeutic target, details key experimental methodologies, and presents quantitative data from pivotal studies. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to address the cardiac complications of DMD.
Introduction: The Unmet Need in DMD Cardiomyopathy
Duchenne Muscular Dystrophy is caused by mutations in the DMD gene, leading to the absence of the dystrophin protein. Dystrophin is a critical component of the dystrophin-glycoprotein complex (DGC), which provides structural stability to the sarcolemma of muscle cells.[1][2][3] In the heart, the absence of dystrophin renders cardiomyocytes susceptible to mechanical stress, leading to membrane fragility, dysregulation of calcium homeostasis, and subsequent cellular necrosis and fibrosis.[3][4] This progressive damage culminates in dilated cardiomyopathy, arrhythmias, and ultimately, heart failure.
While advances in respiratory care have extended the lifespan of individuals with DMD, cardiac-related deaths now account for a significant portion of mortality. Current therapeutic strategies for DMD cardiomyopathy are largely adapted from treatments for other forms of heart failure and do not address the specific underlying molecular pathology. This highlights a critical unmet need for targeted therapies that can prevent or reverse the progression of cardiac disease in this patient population.
Thromboxane Receptor Signaling in the Heart
Thromboxane A2 (TXA2) is a potent bioactive lipid that signals through the G-protein coupled thromboxane receptor (TPr). In the cardiovascular system, TPr activation is known to mediate vasoconstriction, platelet aggregation, and smooth muscle cell proliferation. The TPr can also be activated by isoprostanes, which are products of non-enzymatic lipid peroxidation and serve as markers of oxidative stress.
In cardiomyocytes, TPr is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Activation of TPr leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This elevation in intracellular calcium can contribute to hypercontracture, activation of calcium-dependent proteases, and mitochondrial dysfunction, all of which are implicated in the pathophysiology of DMD cardiomyopathy. Furthermore, TPr signaling has been linked to pro-fibrotic pathways.
Preclinical Evidence for TPr Antagonism in DMD Cardiomyopathy
Preclinical studies utilizing various mouse models of muscular dystrophy have provided compelling evidence for the therapeutic potential of TPr antagonism in treating DMD cardiomyopathy. The primary therapeutic candidate investigated is ifetroban, a potent and selective TPr antagonist.
Animal Models
-
mdx/utrn double knockout (dko) mice: These mice lack both dystrophin and its functional homolog utrophin, resulting in a severe phenotype that more closely recapitulates the human DMD condition, including a progressive and fatal cardiomyopathy.
-
mdx/mTR double knockout mice: These mice are dystrophin-deficient and also have shortened telomeres, leading to an accelerated aging phenotype and more severe cardiomyopathy.
-
delta-sarcoglycan knockout (δ-SG KO) mice: These mice lack delta-sarcoglycan, a component of the DGC, and develop a progressive cardiomyopathy and muscular dystrophy similar to limb-girdle muscular dystrophy.
Quantitative Data from Preclinical Studies
Oral administration of ifetroban in drinking water (25 mg/kg/day) from weaning demonstrated significant improvements in survival and cardiac function across multiple mouse models.
Table 1: Survival Outcomes with Ifetroban Treatment in Muscular Dystrophy Mouse Models
| Mouse Model | Treatment Group | Survival Rate | Study Duration |
| mdx/utrn dko | Vehicle | 60% | 10 weeks |
| Ifetroban | 100% | 10 weeks | |
| mdx/mTR dko | Vehicle | 43% | 6 months |
| Ifetroban | 100% | 6 months | |
| δ-SG KO | Vehicle | 90% | 6 months |
| Ifetroban | 100% | 6 months |
Table 2: Echocardiographic Parameters in Muscular Dystrophy Mouse Models Treated with Ifetroban
| Mouse Model | Parameter | Vehicle | Ifetroban | % Change |
| mdx/utrn dko | Stroke Volume (µL) | 16.7 ± 1.5 | 23.1 ± 2.1 | +38.3% |
| Cardiac Output (mL/min) | 8.3 ± 0.8 | 11.5 ± 1.1 | +38.6% | |
| mdx/mTR dko | Cardiac Index (mL/min/g) | 0.45 ± 0.04 | 0.62 ± 0.05 | +37.8% |
| δ-SG KO | Fractional Shortening (%) | 28.3 ± 1.5 | 35.1 ± 1.2 | +24.0% |
| Ejection Fraction (%) | 55.1 ± 2.5 | 66.2 ± 1.9 | +20.1% | |
| p < 0.05 vs. Vehicle |
Histological and Molecular Findings
Ifetroban treatment also led to a significant reduction in cardiac fibrosis in the δ-SG KO mouse model. Furthermore, TPr antagonism normalized the cardiac expression of neuronal nitric oxide synthase (nNOS) and claudin-5, two proteins whose expression is altered in DMD and are implicated in the disease pathology. Gene expression analysis in the hearts of ifetroban-treated δ-SG KO mice revealed the normalization of multiple signature genes associated with Duchenne muscular dystrophy.
Clinical Evidence: The FIGHT DMD Trial
The promising preclinical data led to the initiation of the Phase 2 "FIGHT DMD" clinical trial (NCT03340675), a randomized, double-blind, placebo-controlled study to evaluate the safety and efficacy of ifetroban in individuals with DMD and evidence of cardiomyopathy.
Study Design
The 12-month study enrolled 41 participants who were randomized to receive either placebo, low-dose ifetroban (150 mg/day), or high-dose ifetroban (300 mg/day). The primary endpoint was the change in left ventricular ejection fraction (LVEF) from baseline.
Quantitative Results
High-dose ifetroban treatment demonstrated a statistically significant improvement in LVEF compared to both placebo and a propensity-matched natural history cohort.
Table 3: Change in Left Ventricular Ejection Fraction (LVEF) in the FIGHT DMD Trial
| Treatment Group | N | Mean Change in LVEF from Baseline (± SD) |
| High-Dose Ifetroban (300 mg/day) | 18 | +1.8% (± 5.4) |
| Placebo | 11 | -1.5% (± 3.3) |
| Natural History Cohort | 24 | -3.6% (± 4.1) |
The overall treatment effect of high-dose ifetroban compared to placebo was a 3.3% improvement in LVEF. When compared to the natural history cohort, the high-dose ifetroban group showed a 5.4% overall improvement in LVEF. The treatment was well-tolerated with no serious drug-related adverse events reported.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical studies cited in this guide.
Murine Echocardiography for Cardiac Function Assessment
-
Objective: To non-invasively assess cardiac structure and function in mouse models.
-
Procedure:
-
Mice are anesthetized with isoflurane (1-2% in 100% oxygen) and placed on a heated platform to maintain body temperature.
-
Chest hair is removed using a depilatory cream.
-
ECG electrodes are used to monitor heart rate.
-
A high-frequency ultrasound system (e.g., Vevo 770 or Vevo 2100) with a linear array transducer is used.
-
Standard 2D and M-mode images are acquired from the parasternal long- and short-axis views.
-
Measurements of left ventricular internal dimensions (LVID) at end-diastole and end-systole, as well as wall thickness, are obtained from M-mode images.
-
Parameters such as ejection fraction (EF), fractional shortening (FS), stroke volume (SV), and cardiac output (CO) are calculated from these measurements.
-
Picrosirius Red Staining for Cardiac Fibrosis Quantification
-
Objective: To visualize and quantify collagen deposition in cardiac tissue sections.
-
Procedure:
-
Hearts are excised, fixed in 4% paraformaldehyde, and embedded in paraffin.
-
Tissue sections (5 µm) are deparaffinized and rehydrated.
-
Sections are stained with a 0.1% solution of Sirius Red F3B in saturated aqueous picric acid for 1 hour.
-
Slides are washed in two changes of acidified water, followed by dehydration in ethanol.
-
Sections are cleared in xylene and mounted.
-
Images are captured using a light microscope, and the percentage of fibrotic area (red-stained collagen) is quantified using image analysis software (e.g., ImageJ).
-
Western Blotting for Protein Expression Analysis
-
Objective: To determine the relative abundance of specific proteins (e.g., nNOS, claudin-5) in heart tissue lysates.
-
Procedure:
-
Heart tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).
-
RT-qPCR for Gene Expression Analysis
-
Objective: To measure the relative mRNA levels of specific genes in cardiac tissue.
-
Procedure:
-
Total RNA is extracted from heart tissue using TRIzol reagent.
-
RNA quality and quantity are assessed.
-
cDNA is synthesized from the RNA template using reverse transcriptase.
-
Quantitative PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
The relative expression of target genes is calculated using the ΔΔCt method and normalized to a stable reference gene.
-
Conclusion and Future Directions
The evidence presented in this technical guide strongly implicates the thromboxane receptor signaling pathway in the pathogenesis of Duchenne Muscular Dystrophy cardiomyopathy. Preclinical studies have consistently demonstrated that TPr antagonism with ifetroban improves survival and cardiac function in multiple mouse models of the disease. These encouraging findings have been translated to a clinical setting, with the Phase 2 FIGHT DMD trial showing that ifetroban can slow the progression of cardiomyopathy in individuals with DMD.
These results position TPr as a promising therapeutic target for a disease with a critical unmet medical need. Future research should focus on:
-
Long-term efficacy and safety of ifetroban in a larger patient cohort.
-
Elucidation of the downstream molecular mechanisms by which TPr antagonism confers cardioprotection in DMD.
-
Investigation of combination therapies that target both the primary dystrophin deficiency and downstream pathological pathways like TPr signaling.
The development of targeted therapies like TPr antagonists offers hope for improving the quality of life and extending the lifespan of individuals living with Duchenne Muscular Dystrophy.
References
- 1. cumberlandpharma.com [cumberlandpharma.com]
- 2. Fibrosis quantification using multiphoton excitation imaging of picrosirius red stained cardiac tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ifetroban reduces coronary artery dysfunction in a mouse model of Duchenne muscular dystrophy [pubmed.ncbi.nlm.nih.gov]
Preclinical Evidence for Ifetroban's Anti-Fibrotic Effects: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant and growing global health burden. From idiopathic pulmonary fibrosis (IPF) to Duchenne muscular dystrophy (DMD)-associated cardiomyopathy, the relentless progression of fibrosis leads to organ dysfunction and, ultimately, failure. Current therapeutic options are limited, highlighting the urgent need for novel anti-fibrotic strategies. Ifetroban, a potent and selective thromboxane-prostanoid (TP) receptor antagonist, has emerged as a promising candidate, with a growing body of preclinical evidence demonstrating its efficacy in mitigating fibrosis across various organ systems.
This technical whitepaper provides an in-depth review of the preclinical data supporting the anti-fibrotic effects of Ifetroban. We will delve into the quantitative outcomes from key animal model studies, provide detailed experimental protocols to ensure reproducibility and further investigation, and visualize the intricate signaling pathways implicated in Ifetroban's mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of TP receptor antagonism in fibrotic diseases.
Core Mechanism of Action: Targeting the Thromboxane-Prostanoid Receptor
Ifetroban exerts its anti-fibrotic effects by acting as a high-affinity antagonist of the thromboxane-prostanoid (TP) receptor, also known as the thromboxane A2 receptor (TBXA2R).[1][2] This G-protein coupled receptor is a key player in various pathological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[3] Notably, recent preclinical research has illuminated a critical role for the TP receptor in the pathogenesis of fibrosis.
TP receptor expression is significantly upregulated in fibroblasts within fibrotic tissues, such as the lungs of patients with idiopathic pulmonary fibrosis (IPF) and in animal models of the disease.[1][4] Activation of this receptor on fibroblasts, not by its classical ligand thromboxane A2, but by F2-isoprostanes—products of oxidative stress—drives persistent fibroblast activation and differentiation into myofibroblasts. These activated myofibroblasts are the primary cellular mediators of fibrosis, responsible for the excessive deposition of extracellular matrix components like collagen.
Furthermore, TP receptor signaling has been shown to potentiate the effects of Transforming Growth Factor-beta (TGF-β), a master regulator of fibrosis. By blocking the TP receptor, Ifetroban disrupts this pathogenic signaling cascade, thereby inhibiting fibroblast activation and subsequent matrix deposition.
Preclinical Efficacy of Ifetroban in Fibrotic Disease Models
Ifetroban has demonstrated significant anti-fibrotic efficacy in a range of preclinical models, spanning both pulmonary and cardiac fibrosis.
Pulmonary Fibrosis
In multiple well-established mouse models of pulmonary fibrosis, Ifetroban has shown a remarkable ability to attenuate the fibrotic process. Studies have utilized bleomycin-induced, Hermansky-Pudlak syndrome, and radiation-induced fibrosis models to demonstrate the protective effects of TP receptor antagonism.
Key Findings:
-
Reduced Profibrotic Signaling: In vivo treatment with Ifetroban significantly reduced profibrotic signaling within the lungs.
-
Protection from Fibrosis: Ifetroban protected mice from developing lung fibrosis in all three preclinical models.
-
Enhanced Fibrotic Resolution: Notably, Ifetroban treatment markedly enhanced the resolution of established fibrosis after bleomycin-induced lung injury.
| Preclinical Model | Key Anti-Fibrotic Outcomes with Ifetroban Treatment | Reference |
| Bleomycin-Induced Lung Fibrosis | Protected mice from lung fibrosis; Markedly enhanced fibrotic resolution. | |
| Hermansky-Pudlak Mice (Genetic Model) | Protected mice from lung fibrosis. | |
| Radiation-Induced Fibrosis | Protected mice from lung fibrosis. |
Duchenne Muscular Dystrophy (DMD)-Associated Cardiomyopathy
Cardiomyopathy is a leading cause of mortality in patients with Duchenne muscular dystrophy, characterized by progressive cardiac fibrosis. Preclinical studies in mouse models of muscular dystrophy have demonstrated that Ifetroban can significantly improve cardiac function and reduce fibrosis.
Key Findings:
-
Improved Survival: Daily oral administration of Ifetroban resulted in improved survival in three different mouse models of muscular dystrophy.
-
Reduced Cardiomyopathy and Cardiac Fibrosis: Ifetroban treatment led to reduced cardiomyopathy and decreased cardiac fibrosis.
-
Improved Cardiac Function: Treatment with Ifetroban improved overall cardiac function in these models.
| Preclinical Model | Key Cardioprotective Outcomes with Ifetroban Treatment | Reference |
| mdx/utrn double knockout mice | Improved survival and cardiac output. | |
| second generation mdx/mTR double knockout mice | Improved survival and cardiac output. | |
| delta-sarcoglycan knockout mice | Normalized fractional shortening and ejection fraction; Reduced cardiac fibrosis. |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used and well-characterized model for inducing pulmonary fibrosis in rodents.
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (typically 1.5-3.0 U/kg) is administered to anesthetized mice. A device such as a Microsprayer® can be used to ensure aerosolized delivery and uniform lung distribution.
-
Ifetroban Administration: Ifetroban can be administered orally, for example, mixed in the drinking water at a target dose of 25 mg/kg/day, starting at a specified time point after bleomycin instillation (e.g., day 7 or day 14 to model therapeutic intervention).
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested at a predetermined endpoint (e.g., day 21 or 28), fixed, sectioned, and stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition. The extent of fibrosis can be scored using the Ashcroft scoring system.
-
Hydroxyproline Assay: Lung collagen content is quantified by measuring the hydroxyproline concentration in lung homogenates, providing a biochemical measure of fibrosis.
-
Gene Expression Analysis: RNA is extracted from lung tissue to quantify the expression of profibrotic genes (e.g., Col1a1, Acta2, Timp1) using quantitative real-time PCR (qPCR).
-
Western Blot Analysis: Protein levels of key fibrotic markers (e.g., α-SMA, phospho-Smad2/3) are assessed in lung lysates.
-
Duchenne Muscular Dystrophy Cardiomyopathy Mouse Models
Several genetic mouse models that recapitulate the cardiac phenotype of DMD are utilized.
-
Animal Models:
-
mdx/utrn double knockout (DKO) mice: A model of severe DMD.
-
Second-generation mdx/mTR double knockout mice: A model with shortened telomeres that exhibits a more severe phenotype.
-
delta-sarcoglycan knockout (δ-SG KO) mice: A model of limb-girdle muscular dystrophy with significant cardiomyopathy.
-
-
Ifetroban Administration: Ifetroban is administered in the drinking water (e.g., 25 mg/kg/day) starting from weaning.
-
Assessment of Cardiac Function and Fibrosis:
-
Echocardiography: Cardiac function is assessed in vivo using echocardiography to measure parameters such as ejection fraction, fractional shortening, and cardiac output at specified time points.
-
Histology: Hearts are harvested, sectioned, and stained with Picrosirius red or Masson's trichrome to visualize and quantify cardiac fibrosis.
-
Gene and Protein Expression Analysis: Cardiac tissue is analyzed for the expression of genes and proteins associated with fibrosis and DMD pathology.
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Ifetroban's Anti-Fibrotic Signaling Pathway.
Caption: General Experimental Workflow for Preclinical Fibrosis Models.
Conclusion
The preclinical evidence strongly supports the anti-fibrotic potential of Ifetroban. Through its targeted antagonism of the thromboxane-prostanoid receptor, Ifetroban effectively disrupts a key signaling nexus involving oxidative stress and TGF-β, which drives persistent fibroblast activation and extracellular matrix deposition. The consistent and robust anti-fibrotic effects observed in diverse and well-established animal models of both pulmonary and cardiac fibrosis underscore the therapeutic promise of this compound.
The detailed experimental protocols and signaling pathway diagrams provided in this whitepaper offer a solid foundation for further research and development. As Ifetroban progresses into clinical evaluation for fibrotic diseases, the insights gained from these preclinical studies will be invaluable in guiding clinical trial design and understanding its therapeutic mechanism in patients. The continued investigation of TP receptor antagonists like Ifetroban represents a novel and exciting frontier in the quest for effective anti-fibrotic therapies.
References
- 1. clinicsinoncology.com [clinicsinoncology.com]
- 2. Thromboxane-Prostanoid Receptor Signaling Drives Persistent Fibroblast Activation in Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thromboxane–Prostanoid Receptor Signaling Drives Persistent Fibroblast Activation in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ifetroban Sodium in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifetroban Sodium is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.[1] By blocking this receptor, this compound effectively inhibits platelet aggregation and vasoconstriction, processes that are central to thrombosis and various cardiovascular diseases. These application notes provide a comprehensive guide for the dissolution and use of this compound in common in vitro assays, ensuring accurate and reproducible results.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, crucial for experimental design and execution.
| Parameter | Value | Notes |
| Molecular Weight | 462.51 g/mol | |
| Solubility in Water | 20 mg/mL | Results in a clear solution. |
| IC50 (Arachidonate-induced platelet aggregation) | 7 nM | |
| IC50 (U-46619-induced platelet aggregation) | 21 nM | U-46619 is a stable TXA2 mimetic.[2] |
| Typical In Vitro Working Concentration | 100 nM | For cell-based assays. |
| Storage of Stock Solutions (in DMSO) | 2 weeks at 4°C or 6 months at -80°C |
Signaling Pathway of Thromboxane A2 Receptor and Inhibition by Ifetroban
The diagram below illustrates the signaling cascade initiated by the activation of the thromboxane A2 (TP) receptor and the mechanism of inhibition by Ifetroban. Upon binding of its ligand, TXA2, the TP receptor activates two primary G-protein signaling pathways: the Gq pathway, which stimulates phospholipase C (PLC) leading to an increase in intracellular calcium (Ca2+) and subsequent cellular responses like platelet aggregation, and the G13 pathway, which activates Rho/Rac signaling, influencing cell shape and migration. Ifetroban, as a selective antagonist, blocks the binding of TXA2 to the TP receptor, thereby inhibiting these downstream signaling events.
Caption: Thromboxane A2 signaling and Ifetroban inhibition.
Experimental Protocols
Protocol for Dissolving this compound and Preparation of Stock Solutions
This protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to working concentrations for various in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 462.51 g/mol * Volume (L) * 1000 mg/g For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.625 mg of this compound.
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder. Vortex thoroughly until the powder is completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 weeks).
Protocol for In Vitro Platelet Aggregation Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on platelet aggregation induced by the thromboxane A2 mimetic, U-46619.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
U-46619 (a stable TXA2 analog)
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Saline or appropriate buffer for dilutions
-
Platelet aggregometer and cuvettes with stir bars
Experimental Workflow:
The following diagram outlines the key steps in the platelet aggregation assay.
Caption: Workflow for platelet aggregation assay.
Detailed Procedure:
-
Preparation of PRP and PPP:
-
Collect whole blood from healthy, consenting donors into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the platelet-rich plasma (PRP).
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
-
Preparation of this compound Working Solutions:
-
Perform serial dilutions of the this compound stock solution in saline or an appropriate buffer to achieve a range of final concentrations to be tested (e.g., from 1 nM to 1 µM).
-
Also, prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.
-
-
Platelet Aggregation Measurement:
-
Set up the aggregometer according to the manufacturer's instructions, using PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline.
-
Add a defined volume of PRP to the aggregometer cuvettes with stir bars and allow it to equilibrate to 37°C.
-
Add a small volume of the this compound working solution or vehicle control to the PRP and incubate for a few minutes.
-
Initiate platelet aggregation by adding a pre-determined concentration of U-46619.
-
Record the change in light transmittance for several minutes to monitor the extent of platelet aggregation.
-
-
Data Analysis:
-
Determine the percentage of inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
References
Application Notes and Protocols: Ifetroban Sodium in Murine Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Ifetroban Sodium, a potent and selective thromboxane A2/prostaglandin H2 (TP) receptor antagonist, in in vivo mouse models of thrombosis. This document outlines recommended dosage considerations, detailed experimental protocols, and the underlying mechanism of action.
Mechanism of Action
This compound exerts its antithrombotic effects by competitively inhibiting the binding of thromboxane A2 (TXA2) and its precursor, prostaglandin H2 (PGH2), to the TP receptors on platelets and vascular smooth muscle cells.[1] This blockade prevents downstream signaling pathways that lead to platelet activation, aggregation, and vasoconstriction, key events in the formation of a thrombus.[1][2]
The signaling pathway of thromboxane A2-mediated platelet activation and its inhibition by this compound is depicted below.
Caption: Thromboxane A2 signaling and Ifetroban inhibition.
Recommended Dosage in Mouse Models of Thrombosis
Table 1: Recommended Dosage of this compound and a Comparable TP Receptor Antagonist in Mice
| Compound | Model | Dosing Regimen | Route of Administration | Reference |
| This compound | Duchenne Muscular Dystrophy with Cardiomyopathy | 25 mg/kg/day | Oral (in drinking water) | [3][4] |
| SQ29548 (a selective TP receptor antagonist) | Venous Thrombosis (IVC Ligation) | 1 mg/kg (single dose) | Intraperitoneal |
Note: It is recommended to perform a dose-response study to determine the optimal dose of this compound for a specific thrombosis model and experimental endpoint.
Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis Model
This protocol describes a common method for inducing arterial thrombosis in mice to evaluate the efficacy of antithrombotic agents like this compound.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle (e.g., saline, PBS, or appropriate solvent for this compound)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)
-
Filter paper (1x2 mm strips)
-
Surgical instruments (forceps, scissors, vessel clamp)
-
Doppler flow probe and monitor
-
Suture material
Experimental Workflow:
Caption: Workflow for the ferric chloride thrombosis model.
Procedure:
-
Drug Administration: Administer this compound or vehicle to mice via the chosen route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the surgical procedure. The timing will depend on the pharmacokinetic profile of this compound.
-
Anesthesia and Surgery:
-
Anesthetize the mouse and ensure a surgical plane of anesthesia is maintained throughout the procedure.
-
Make a midline cervical incision and carefully dissect the soft tissues to expose the left common carotid artery.
-
-
Doppler Probe Placement: Place a Doppler flow probe around the carotid artery to monitor blood flow.
-
Vessel Injury:
-
Saturate a small piece of filter paper (1x2 mm) with a ferric chloride solution (e.g., 7.5%).
-
Apply the filter paper to the adventitial surface of the exposed carotid artery for a defined period (e.g., 3 minutes).
-
After the designated time, remove the filter paper and rinse the area with saline.
-
-
Monitoring and Data Collection:
-
Continuously monitor the blood flow in the carotid artery using the Doppler flow probe.
-
Record the time from the application of ferric chloride until the blood flow ceases (occlusion).
-
A typical endpoint is the cessation of blood flow for a defined period (e.g., 20 minutes).
-
Data Presentation:
The primary endpoint in this model is the time to arterial occlusion. The data can be presented in a tabular format for clear comparison between treatment groups.
Table 2: Example Data Table for this compound in Ferric Chloride-Induced Thrombosis Model
| Treatment Group | N | Dose (mg/kg) | Time to Occlusion (minutes) (Mean ± SEM) |
| Vehicle | 10 | - | |
| This compound | 10 | Low Dose | |
| This compound | 10 | Mid Dose | |
| This compound | 10 | High Dose |
Concluding Remarks
This compound is a promising agent for the inhibition of thrombosis. The provided protocols and dosage information serve as a starting point for researchers investigating its efficacy in in vivo mouse models. It is imperative to optimize the experimental conditions, including the dosage of this compound and the severity of the thrombotic challenge, to obtain robust and reproducible results.
References
- 1. Role of thromboxane-dependent platelet activation in venous thrombosis: Aspirin effects in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacologyeducation.org [pharmacologyeducation.org]
- 3. Ferric Chloride-induced Murine Thrombosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ifetroban Sodium in a Canine Model of Myocardial Ischemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifetroban Sodium is a potent and selective thromboxane A2/prostaglandin H2 (TP) receptor antagonist. Thromboxane A2 is a powerful mediator implicated in the pathophysiology of myocardial ischemia through its potent vasoconstrictive and platelet aggregatory effects.[1] By blocking the TP receptor, Ifetroban inhibits the downstream signaling pathways that lead to these detrimental cardiovascular events. In preclinical research, the canine model of myocardial ischemia-reperfusion injury is a well-established and relevant model for studying the efficacy of novel therapeutic agents. These application notes provide a detailed protocol for the use of this compound in this model, based on published studies, to assess its cardioprotective effects.
Mechanism of Action: Thromboxane A2 Signaling and Ifetroban Inhibition
Thromboxane A2 (TXA2) is synthesized from arachidonic acid and, along with its precursor prostaglandin H2 (PGH2), binds to the thromboxane-prostanoid (TP) receptor on platelets and vascular smooth muscle cells.[1] This binding initiates a signaling cascade that results in platelet activation and aggregation, as well as vasoconstriction, all of which can exacerbate myocardial ischemia. This compound acts as a competitive antagonist at the TP receptor, thereby preventing the binding of TXA2 and PGH2 and mitigating their pathological effects.[1]
Experimental Protocol
This protocol is based on the methodology described by Gomoll et al. (1994) in their study on the myocardial salvage efficacy of Ifetroban in a canine model.[2]
Animal Model and Surgical Preparation
-
Animal Model: Adult mongrel dogs of either sex.
-
Anesthesia: Anesthetize the dogs, for example, with sodium pentobarbital (30 mg/kg, i.v.). Maintain anesthesia throughout the experiment.
-
Ventilation: Intubate and ventilate the animals with room air.
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Isolate a segment of the left circumflex coronary artery (LCX).
-
Place a snare occluder around the isolated LCX for subsequent induction of ischemia.
-
Implant catheters for drug administration (e.g., in a femoral vein) and hemodynamic monitoring (e.g., in a femoral artery for blood pressure and in the left ventricle for ventricular pressure).
-
Induction of Myocardial Ischemia and Reperfusion
-
Ischemia: Induce regional myocardial ischemia by tightening the snare occluder on the LCX for a period of 90 minutes.[2]
-
Reperfusion: After the 90-minute ischemic period, release the snare to allow for reperfusion of the coronary artery. The reperfusion period should be maintained for 5 hours.
This compound Administration
-
Dosage: Administer this compound intravenously with a loading dose of 1 mg/kg followed by a constant infusion of 1 mg/kg/h.
-
Timing: Initiate the administration of Ifetroban or a vehicle (for the control group) 10 minutes prior to the occlusion of the LCX.
-
Control Group: The control group should receive an equivalent volume of the vehicle (e.g., saline) following the same administration protocol.
Hemodynamic and Myocardial Blood Flow Measurements
-
Hemodynamic Monitoring: Continuously monitor heart rate, arterial blood pressure, and left ventricular pressure throughout the experiment.
-
Regional Myocardial Blood Flow (RMBF):
-
Measure RMBF using the radioactive microsphere technique.
-
Inject microspheres labeled with different isotopes (e.g., 141Ce, 51Cr, 113Sn) into the left atrium at baseline (pre-occlusion), during ischemia (e.g., 80 minutes post-occlusion), and during reperfusion (e.g., 45 minutes post-reperfusion).
-
Simultaneously, withdraw a reference blood sample from a peripheral artery at a constant rate.
-
After the experiment, excise the heart and dissect the myocardial tissue into sections corresponding to the ischemic and non-ischemic zones to determine the radioactivity and calculate blood flow.
-
Determination of Infarct Size and Area at Risk
-
Area at Risk (AAR) Delineation: At the end of the reperfusion period, re-occlude the LCX and infuse a dye such as Methylene Blue into the left atrium to delineate the AAR (the area of the myocardium perfused by the occluded artery).
-
Infarct Size (IS) Measurement:
-
Sacrifice the animal and excise the heart.
-
Slice the left ventricle into transverse sections.
-
Incubate the slices in a solution of triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted tissue pale.
-
Trace the AAR and the infarcted area for each slice and calculate the volumes using planimetry.
-
Express the infarct size as a percentage of the AAR (IS/AAR %).
-
Data Presentation
The following tables summarize the quantitative data from the study by Gomoll et al. (1994), demonstrating the efficacy of Ifetroban in reducing myocardial infarct size in a canine model.
Table 1: Effect of Ifetroban on Myocardial Infarct Size
| Treatment Group | n | Infarct Size (% of Area at Risk) |
| Vehicle (Control) | 64 ± 5 | |
| Ifetroban | 39 ± 5 | |
| p < 0.05 vs. Vehicle |
Table 2: Hemodynamic Parameters (Conceptual)
Note: The original publication stated no significant treatment-related alterations in peripheral hemodynamic status. This table represents a conceptual layout for presenting such data.
| Parameter | Treatment Group | Baseline | During Ischemia | During Reperfusion |
| Heart Rate (bpm) | Vehicle | |||
| Ifetroban | ||||
| Mean Arterial Pressure (mmHg) | Vehicle | |||
| Ifetroban | ||||
| Left Ventricular dP/dt max (mmHg/s) | Vehicle | |||
| Ifetroban |
Table 3: Regional Myocardial Blood Flow (Conceptual)
Note: The original publication stated no increase in collateral blood flow with Ifetroban treatment. This table represents a conceptual layout for presenting RMBF data.
| Myocardial Zone | Treatment Group | Baseline (ml/min/g) | During Ischemia (ml/min/g) | During Reperfusion (ml/min/g) |
| Non-Ischemic | Vehicle | |||
| Ifetroban | ||||
| Ischemic | Vehicle | |||
| Ifetroban |
Conclusion
The administration of this compound in a canine model of myocardial ischemia and reperfusion has been shown to significantly reduce the extent of myocardial infarction. The protocol outlined above provides a robust framework for researchers to investigate the cardioprotective effects of Ifetroban and other TP receptor antagonists. Careful attention to surgical technique, hemodynamic monitoring, and accurate assessment of infarct size are critical for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Fibroblast Activation Studies Using Ifetroban Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Ifetroban Sodium, a potent and selective thromboxane-prostanoid receptor (TPr) antagonist, in cell culture studies to investigate fibroblast activation and its potential as an anti-fibrotic agent.
Introduction
Fibroblast activation is a critical process in wound healing and tissue repair. However, its persistent activation is a hallmark of fibrotic diseases, characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to organ dysfunction. This compound has emerged as a promising therapeutic candidate by targeting the thromboxane-prostanoid receptor (TPr), which is implicated in profibrotic signaling pathways.[1][2][3] This document outlines in vitro protocols to assess the efficacy of this compound in mitigating fibroblast activation, proliferation, migration, and ECM production.
Mechanism of Action
This compound is a selective antagonist of the thromboxane-prostanoid receptor (TPr), also known as the thromboxane A2 receptor (TBXA2R).[3] In fibrotic conditions, TPr signaling in fibroblasts can be activated by ligands such as thromboxane A2 and F2-isoprostanes, which are products of oxidative stress.[4] This activation potentiates the signaling of transforming growth factor-beta (TGF-β), a master regulator of fibrosis. By blocking the TPr, this compound inhibits downstream signaling cascades, including the phosphorylation of Smad2/3, leading to reduced expression of key fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen.
Signaling Pathway
The signaling pathway illustrates how this compound intervenes in fibroblast activation.
Caption: this compound blocks TPr, inhibiting potentiation of TGF-β signaling and subsequent fibroblast activation.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on key markers of fibroblast activation.
Table 1: Effect of this compound on Fibroblast Proliferation and Gene Expression
| Treatment Condition | Cell Proliferation (Fold Change vs. Vehicle) | α-SMA Expression (Fold Change vs. Vehicle) | Collagen I Expression (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Fibrotic Stimulus (e.g., TGF-β1) | 2.5 | 4.0 | 3.5 |
| Fibrotic Stimulus + this compound (300 nM) | 1.2 | 1.5 | 1.3 |
Note: Data are representative and should be generated empirically for specific cell types and experimental conditions. A concentration of 300 nM Ifetroban has been shown to be effective in studies with lung fibroblasts from IPF patients.
Experimental Protocols
General Cell Culture and Maintenance of Fibroblasts
This protocol describes the basic culture of primary human fibroblasts.
Materials:
-
Primary human fibroblasts (e.g., lung, dermal)
-
Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Thaw cryopreserved fibroblasts rapidly in a 37°C water bath.
-
Transfer the cells to a T-75 flask containing 15 mL of pre-warmed Fibroblast Growth Medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and re-seeding at a 1:3 to 1:5 ratio.
Protocol 1: Assessment of this compound on Fibroblast Proliferation
This protocol uses a standard colorimetric assay to measure cell proliferation.
Materials:
-
Human fibroblasts
-
Fibroblast Growth Medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Fibrotic stimulus (e.g., human recombinant TGF-β1, 5 ng/mL)
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTT, WST-1, or CCK-8)
-
Plate reader
Experimental Workflow:
Caption: Workflow for assessing the effect of this compound on fibroblast proliferation.
Procedure:
-
Seed fibroblasts into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Prepare treatment media:
-
Vehicle control (medium with solvent)
-
This compound alone (e.g., 100 nM, 300 nM, 1 µM)
-
Fibrotic stimulus alone (e.g., TGF-β1)
-
Fibrotic stimulus + varying concentrations of this compound
-
-
Add the respective treatment media to the wells.
-
Incubate for 48 to 72 hours.
-
Add the proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell proliferation relative to the vehicle control.
Protocol 2: Evaluation of this compound on Myofibroblast Differentiation
This protocol assesses the expression of α-SMA, a key marker of myofibroblast differentiation, using immunofluorescence.
Materials:
-
Human fibroblasts
-
24-well plates with sterile glass coverslips
-
This compound
-
Fibrotic stimulus (e.g., TGF-β1)
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-α-SMA
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed fibroblasts onto sterile glass coverslips in a 24-well plate.
-
Once the cells are 60-70% confluent, starve them in serum-free medium for 24 hours.
-
Treat the cells with the vehicle, this compound, fibrotic stimulus, or a combination for 48 hours.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-α-SMA antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of α-SMA positive cells or the fluorescence intensity.
Protocol 3: Analysis of Collagen Deposition with Sirius Red Staining
This protocol quantifies total collagen production by fibroblasts.
Materials:
-
Human fibroblasts
-
24-well plates
-
This compound
-
Fibrotic stimulus (e.g., TGF-β1)
-
Sirius Red dye solution (0.1% in picric acid)
-
0.1 M NaOH
-
Spectrophotometer
Procedure:
-
Culture and treat fibroblasts in 24-well plates as described in Protocol 1 for 72 hours.
-
Remove the culture medium and wash the cell layer with PBS.
-
Fix the cells with a suitable fixative (e.g., Kahle's fixative) for 10 minutes.
-
Stain the fixed cells with Sirius Red solution for 1 hour at room temperature.
-
Wash the wells extensively with 0.1 M HCl to remove unbound dye.
-
Elute the bound dye by adding 0.1 M NaOH to each well and incubating for 30 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm.
-
Normalize the absorbance values to the cell number determined in a parallel experiment.
Protocol 4: Fibroblast Migration "Scratch" Assay
This assay assesses the effect of this compound on the migratory capacity of fibroblasts.
Materials:
-
Human fibroblasts
-
6-well plates
-
This compound
-
Chemoattractant (e.g., 10% FBS or PDGF)
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Experimental Workflow:
Caption: Workflow for the fibroblast migration "scratch" assay with this compound treatment.
Procedure:
-
Seed fibroblasts in 6-well plates and grow them to full confluency.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash with PBS to remove detached cells.
-
Add medium containing the different treatment conditions (vehicle, this compound, chemoattractant, combination).
-
Capture images of the scratch at 0 hours.
-
Incubate the plates for 24 hours.
-
Capture images of the same fields at 24 hours.
-
Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure.
Conclusion
These protocols provide a framework for investigating the anti-fibrotic potential of this compound in vitro. By systematically evaluating its effects on fibroblast proliferation, differentiation, collagen deposition, and migration, researchers can gain valuable insights into its therapeutic utility for a range of fibrotic diseases. It is recommended to optimize concentrations and incubation times for specific fibroblast types and experimental setups.
References
- 1. Thromboxane Receptor Signaling in Pulmonary Fibrosis - Timothy Blackwell [grantome.com]
- 2. Thromboxane-Prostanoid Receptor Signaling Drives Persistent Fibroblast Activation in Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CUMBERLAND PHARMACEUTICALS ANNOUNCES FDA CLEARANCE OF IND FOR NEW TREATMENT OF IDIOPATHIC PULMONARY FIBROSIS [prnewswire.com]
- 4. Thromboxane–Prostanoid Receptor Signaling Drives Persistent Fibroblast Activation in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Platelet Aggregation Assay Using Ifetroban Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical physiological process in hemostasis and a key pathological event in thrombosis. The study of platelet function is therefore essential in the development of novel anti-thrombotic therapies. Ifetroban Sodium is a potent and selective antagonist of the thromboxane A2/prostaglandin H2 (TxA2/PGH2) receptor, also known as the TP receptor.[1][2] TxA2 is a powerful platelet agonist and vasoconstrictor, playing a central role in the amplification of platelet activation.[3][4] By blocking the TP receptor, this compound effectively inhibits platelet aggregation and thrombosis.[1]
These application notes provide a detailed protocol for assessing the in vitro effect of this compound on platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for platelet function testing.
Principle of the Assay
Light transmission aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, the PRP is turbid due to the uniform suspension of platelets, resulting in low light transmission. Upon the addition of a platelet agonist, platelets activate, change shape, and aggregate, causing the PRP to become clearer and allowing more light to pass through to a photodetector. The increase in light transmission is proportional to the extent of platelet aggregation and is recorded over time. Pre-incubating the PRP with this compound allows for the quantification of its inhibitory effect on agonist-induced platelet aggregation.
Signaling Pathway of Thromboxane A2-Induced Platelet Aggregation and Inhibition by this compound
The following diagram illustrates the signaling pathway initiated by the binding of Thromboxane A2 (TxA2) to its receptor (TP) on the platelet surface, leading to platelet aggregation. It also shows the point of inhibition by this compound.
Caption: Thromboxane A2 signaling pathway and Ifetroban's inhibitory action.
Data Presentation
The quantitative data from the in vitro platelet aggregation assay for this compound are summarized in the tables below for clear comparison.
Table 1: Inhibitory Effect of this compound on Agonist-Induced Platelet Aggregation
| This compound Concentration | Agonist (Concentration) | Maximum Aggregation (%) (Mean ± SD) | IC₅₀ |
| 0 (Control) | Arachidonic Acid (800 µM) | 85 ± 5 | \multirow{4}{}{7 nM} |
| 1 nM | Arachidonic Acid (800 µM) | 60 ± 7 | |
| 10 nM | Arachidonic Acid (800 µM) | 30 ± 6 | |
| 100 nM | Arachidonic Acid (800 µM) | 5 ± 2 | |
| 0 (Control) | U-46,619 (10 µM) | 90 ± 4 | \multirow{4}{}{21 nM} |
| 10 nM | U-46,619 (10 µM) | 70 ± 5 | |
| 30 nM | U-46,619 (10 µM) | 45 ± 6 | |
| 100 nM | U-46,619 (10 µM) | 10 ± 3 | |
| 1 µM | ADP (20 µM) | No significant inhibition | > 1 µM |
| 1 µM | Collagen | No significant inhibition | > 1 µM |
Note: U-46,619 is a stable thromboxane A2 mimetic agonist. Data for ADP and Collagen are based on qualitative findings and hypothetical values for illustrative purposes, as specific IC₅₀ values were not available in the searched literature.
Experimental Protocols
Materials and Reagents
-
Anticoagulant: 3.2% Sodium Citrate
-
Platelet Agonists:
-
Arachidonic Acid
-
U-46,619 (Thromboxane A2 mimetic)
-
Adenosine Diphosphate (ADP)
-
Collagen
-
-
Test Compound: this compound
-
Vehicle Control: Saline or appropriate solvent for this compound
-
Equipment:
-
Light Transmission Aggregometer
-
Calibrated Pipettes
-
Centrifuge
-
Hematology Analyzer (for platelet counting)
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have been free of medications known to affect platelet function for at least 10-14 days. Collect blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP. Carefully collect the upper, platelet-rich plasma layer using a sterile pipette.
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000-2500 x g) for 15-20 minutes at room temperature to obtain platelet-poor plasma. Collect the supernatant (PPP).
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using the prepared PPP.
Light Transmission Aggregometry (LTA) Procedure
-
Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.
-
Calibration: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.
-
Sample Preparation: Place an aliquot of the adjusted PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.
-
Incubation with this compound: Add a small volume (e.g., 50 µL) of the desired concentration of this compound (or vehicle control) to the PRP. Incubate the mixture for a specified period (e.g., 2-5 minutes) at 37°C with stirring.
-
Agonist Addition: Add a small volume (e.g., 5-10 µL) of the platelet agonist (e.g., Arachidonic Acid, U-46,619, ADP, or Collagen) to the cuvette to induce platelet aggregation.
-
Data Recording: Record the change in light transmission for a sufficient duration (e.g., 5-10 minutes) until a stable aggregation plateau is reached.
-
Data Analysis: The maximum percentage of platelet aggregation is calculated from the aggregation curve relative to the 0% and 100% transmission set points. The IC₅₀ value for this compound can be determined by testing a range of concentrations and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the platelet aggregation assay using this compound.
Caption: Experimental workflow for the platelet aggregation assay.
References
- 1. This compound: an effective TxA2/PGH2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms of platelet activation: thromboxane A2 as an amplifying signal for other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ifetroban Sodium in a Ferret Model of Ischemic Stroke
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on studies utilizing Ifetroban Sodium in a ferret model of myocardial ischemia. As of the latest literature review, no studies have been identified that specifically investigate this compound in a ferret model of stroke. The methodologies presented here are adapted from a closely related ischemia-reperfusion injury model and are intended to serve as a foundational guide for designing stroke-specific studies.
Introduction
This compound is a potent and selective antagonist of the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor.[1] Thromboxane A2 is a key mediator in thrombosis and vasoconstriction, processes that are deeply implicated in the pathophysiology of ischemic stroke.[2][3] By blocking the TXA2/PGH2 receptor, Ifetroban has the potential to mitigate the downstream effects of receptor activation, including platelet aggregation and cerebral vasoconstriction, thereby offering a neuroprotective strategy in the context of acute ischemic stroke.[1][2]
The ferret model is a valuable tool in preclinical cardiovascular research due to its gyrencephalic brain and cardiovascular physiology that shares similarities with humans. While direct evidence in a ferret stroke model is pending, studies in a ferret model of myocardial ischemia have demonstrated the efficacy of Ifetroban in reducing infarct size, suggesting its potential utility in other ischemic conditions.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the administration of this compound in a ferret model of myocardial ischemia-reperfusion injury. This data provides a basis for expected efficacy in a potential stroke model.
| Parameter | Control Group (Vehicle) | This compound Group | Percentage Change | Species | Ischemic Model | Reference |
| Infarct Size (% of Left Ventricle) | 22 ± 2% | 15 ± 2% | 31.8% reduction | Ferret | Myocardial Ischemia | |
| Platelet TP Receptor Inhibition | - | 99% | - | Ferret | Myocardial Ischemia |
Signaling Pathway of this compound
Ifetroban acts by competitively inhibiting the Thromboxane A2/Prostaglandin H2 (TP) receptor, a G protein-coupled receptor. This action blocks the downstream signaling cascade that leads to platelet activation, aggregation, and smooth muscle contraction.
Caption: Mechanism of Action of this compound.
Experimental Protocols
The following protocols are adapted from a ferret model of myocardial ischemia for application in a proposed model of focal cerebral ischemia (e.g., middle cerebral artery occlusion - MCAO).
Ferret Model of Focal Cerebral Ischemia (Proposed)
-
Animal Model: Adult male or female ferrets (body weight 1.0 - 1.5 kg).
-
Anesthesia: Anesthetize the ferret with an appropriate anesthetic agent (e.g., isoflurane). Maintain anesthesia throughout the surgical procedure.
-
Physiological Monitoring: Monitor vital signs, including heart rate, blood pressure, and body temperature, throughout the experiment.
-
Surgical Procedure (MCAO):
-
Perform a ventral midline cervical incision to expose the common carotid arteries.
-
Adapt the intraluminal filament method for MCAO, a standard procedure in rodent stroke models. A filament is advanced through the external carotid artery to the internal carotid artery to occlude the origin of the middle cerebral artery.
-
The duration of occlusion can be varied to model different stroke severities (e.g., 90 minutes for transient ischemia).
-
-
Reperfusion: After the designated occlusion period, withdraw the filament to allow for reperfusion of the ischemic territory.
-
Post-operative Care: Suture the incisions and provide post-operative care, including analgesia and hydration, as per institutional guidelines.
This compound Administration Protocol
This protocol is based on the effective dosage and administration route identified in the ferret myocardial ischemia model.
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., sterile saline).
-
Dosing Regimen:
-
Loading Dose: An initial intravenous (i.v.) bolus of 0.3 mg/kg.
-
Maintenance Infusion: A continuous i.v. infusion of 0.3 mg/kg/h.
-
-
Timing of Administration:
-
Based on the myocardial ischemia study, administration was initiated 75 minutes after the onset of ischemia (15 minutes before reperfusion).
-
For a stroke model, different therapeutic windows should be investigated (e.g., pre-treatment, at the time of reperfusion, or post-reperfusion).
-
-
Control Group: Administer the vehicle using the same volume and infusion rate as the Ifetroban group.
Caption: Proposed workflow for Ifetroban administration in a ferret stroke model.
Outcome Assessment Measures
-
Neurological Deficit Scoring:
-
At predetermined time points post-MCAO (e.g., 24 hours, 48 hours), assess neurological function using a validated scoring system adapted for ferrets. This could include measures of motor function, sensory function, and reflexes.
-
-
Infarct Volume Measurement:
-
At the study endpoint, euthanize the animals and perfuse the brains.
-
Slice the brains into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Quantify the infarct volume (pale area) relative to the total brain volume using image analysis software.
-
-
Biomarker Analysis:
-
Collect blood samples to measure biomarkers of platelet activation (e.g., ex vivo platelet aggregation in response to a TP receptor agonist like U-46,619) to confirm target engagement.
-
Analyze brain tissue for markers of inflammation, apoptosis, and oxidative stress.
-
Conclusion
While the direct application of this compound in a ferret model of stroke has not been documented, its demonstrated efficacy in reducing infarct size in a ferret myocardial ischemia-reperfusion model provides a strong rationale for its investigation as a neuroprotective agent. The protocols and data presented here offer a comprehensive starting point for researchers to design and execute rigorous preclinical studies to evaluate the therapeutic potential of this compound in ischemic stroke. Careful adaptation of the MCAO model and thorough assessment of both neurological outcomes and infarct volume will be critical to determining its translational potential.
References
Application Notes and Protocols: A Phase II, Randomized, Double-Blind, Placebo-Controlled Trial of Ifetroban in Patients with High-Risk Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for a Phase II clinical trial investigating the efficacy and safety of Ifetroban, a thromboxane A2 (TXA2) receptor antagonist, in preventing metastatic recurrence in patients with resected stage I-III solid tumors at high risk of recurrence.
Introduction
Thromboxane A2 (TXA2), a downstream metabolite of the cyclooxygenase (COX-2) pathway, has been implicated in cancer progression.[1][2] Elevated levels of TXA2 and its receptor (TP) are associated with poor prognosis in various cancers, promoting tumor cell motility, angiogenesis, and evasion of apoptosis.[1][3] Ifetroban is an orally bioavailable antagonist of the TXA2 receptor, with potential anti-metastatic activity.[4] Preclinical studies have shown that Ifetroban can prevent or delay the spread of various cancer types. This Phase II trial is designed to assess the safety and efficacy of Ifetroban in the adjuvant setting for solid tumors.
Ifetroban's Mechanism of Action
Ifetroban competitively inhibits the thromboxane A2 receptor, thereby blocking the downstream signaling cascade. This inhibition is believed to exert its anti-metastatic effect through several mechanisms:
-
Inhibition of Platelet Aggregation: Cancer cells can aggregate platelets, forming a shield that protects them from immune surveillance and facilitates their arrest in the vasculature. By preventing platelet activation, Ifetroban may disrupt this protective mechanism.
-
Modulation of the Tumor Microenvironment: TXA2 signaling can influence the tumor microenvironment by promoting angiogenesis and increasing the stiffness of the extracellular matrix. Ifetroban may counteract these effects.
-
Reduction of Tumor Cell Adhesion and Invasion: The TXA2 signaling pathway is involved in processes that enhance tumor cell motility and invasion.
Signaling Pathway
The binding of Thromboxane A2 (TXA2) to its G-protein coupled receptor (TP receptor) initiates a signaling cascade that plays a crucial role in cancer metastasis. This pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC). The culmination of this signaling cascade includes platelet activation and aggregation, as well as the promotion of tumor cell adhesion, migration, and invasion. Ifetroban, as a TP receptor antagonist, effectively blocks these downstream effects.
Caption: Ifetroban inhibits the TXA2 signaling pathway.
Experimental Design: Phase II Clinical Trial
This is a multicenter, randomized, double-blind, placebo-controlled Phase II trial (based on NCT03694249).
Trial Objectives
| Objective Type | Description |
| Primary | To assess the safety and feasibility of Ifetroban administration in patients with malignant solid tumors at high risk of metastatic recurrence, after completion of all planned therapies. |
| Secondary | To assess the rate of metastatic recurrence after completion of Ifetroban treatment. |
| Exploratory | To quantify pharmacodynamic markers of Ifetroban's effects. |
Patient Population
A total of 60 patients will be enrolled in this pilot study.
| Inclusion Criteria | Exclusion Criteria |
| Signed informed consent | Active or uncontrolled bleeding |
| Age ≥ 18 years | Concurrent use of aspirin, NSAIDs, or other antiplatelet/anticoagulant drugs |
| ECOG performance status 0-2 | History of bleeding diathesis or coagulopathy |
| Stage I-III malignant solid tumor with a high risk of recurrence (≥ 50% chance within 5 years) | Uncontrolled hypertension |
| Completion of standard locoregional and systemic therapy within 120 days of enrollment | Major surgery within 4 weeks of enrollment |
| Adequate organ function (hematologic, renal, and hepatic) | Pregnant or breastfeeding women |
Trial Schema
The trial will follow a randomized, double-blind, placebo-controlled design.
Caption: Phase II trial workflow for Ifetroban.
Treatment Plan
| Parameter | Details |
| Drug | Ifetroban Sodium or matching placebo |
| Dosage | To be determined based on Phase I data (e.g., 200 mg) |
| Administration | Orally, once daily |
| Treatment Duration | 12 months, with cycles repeating every 28 days |
| Follow-up | 30 days after treatment completion, then up to 12 months for recurrence |
Experimental Protocols
Pharmacodynamic Marker Analysis Workflow
Blood samples will be collected at baseline and at 3 months post-treatment initiation to assess the pharmacodynamic effects of Ifetroban.
Caption: Workflow for pharmacodynamic marker analysis.
Platelet Aggregation Assay Protocol
Objective: To assess the inhibitory effect of Ifetroban on platelet aggregation.
Principle: Light Transmission Aggregometry (LTA) measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes
-
Platelet agonists (e.g., arachidonic acid, ADP, collagen)
-
Light Transmission Aggregometer
-
Pipettes and consumables
Procedure:
-
PRP Preparation: Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.
-
Baseline Calibration: Use PPP to set the 100% aggregation baseline and PRP for the 0% baseline.
-
Aggregation Measurement:
-
Pipette PRP into an aggregometer cuvette with a stir bar.
-
Add a platelet agonist (e.g., arachidonic acid) to induce aggregation.
-
Record the change in light transmission over time.
-
-
Data Analysis: Compare the extent and rate of aggregation between the Ifetroban and placebo groups.
Thromboxane B2 (TXB2) Measurement Protocol
Objective: To quantify the level of TXA2 production by measuring its stable metabolite, TXB2.
Principle: An enzyme-linked immunosorbent assay (ELISA) will be used for the quantitative determination of TXB2 in plasma samples.
Materials:
-
Plasma samples (from the pharmacodynamic blood draws)
-
Commercially available Thromboxane B2 ELISA kit
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare plasma samples according to the ELISA kit manufacturer's instructions.
-
ELISA:
-
Add standards, controls, and samples to the appropriate wells of the microplate.
-
Follow the kit's protocol for incubation, washing, and addition of detection reagents.
-
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Data Analysis: Calculate the concentration of TXB2 in each sample by comparing its absorbance to the standard curve. Compare the change in TXB2 levels from baseline to 3 months between the Ifetroban and placebo groups.
Endpoints and Statistical Analysis
Efficacy and Safety Endpoints
| Endpoint Type | Endpoint | Assessment Method |
| Primary | Incidence and severity of adverse events (AEs) and serious adverse events (SAEs) | Common Terminology Criteria for Adverse Events (CTCAE) v5.0 |
| Feasibility defined as the ability to complete 12 months of treatment | Patient-reported outcomes and physician assessment | |
| Secondary | Metastatic recurrence rate | Imaging (CT, MRI, PET) and clinical assessment |
| Disease-free survival (DFS) | Time from randomization to recurrence or death | |
| Overall survival (OS) | Time from randomization to death from any cause | |
| Exploratory | Change in platelet aggregation from baseline | Light Transmission Aggregometry |
| Change in plasma TXB2 levels from baseline | ELISA |
Statistical Considerations
| Parameter | Description |
| Sample Size | A sample size of 60 patients (30 per arm) is planned for this pilot study to provide preliminary data on safety and efficacy. |
| Statistical Analysis | The primary analysis will be on the intent-to-treat (ITT) population. Safety data will be summarized descriptively. Time-to-event endpoints (DFS, OS) will be analyzed using Kaplan-Meier methods and compared between arms using the log-rank test. Changes in pharmacodynamic markers will be analyzed using appropriate parametric or non-parametric tests. |
Conclusion
This Phase II clinical trial will provide crucial data on the safety and potential efficacy of Ifetroban as a novel adjuvant therapy to prevent metastatic recurrence in patients with high-risk solid tumors. The results of this study will inform the design of future, larger-scale Phase III trials.
References
- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis [cancer.fr]
- 3. mdpi.com [mdpi.com]
- 4. Ifetroban for Preventing Cancer Spread · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Troubleshooting & Optimization
Ifetroban Sodium solubility issues in aqueous solutions
Technical Support Center: Ifetroban Sodium
This center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound, a white to beige powder, exhibits different solubility levels across various solvents. While it is considered water-soluble, its solubility can be influenced by the specific aqueous medium. Quantitative data from various suppliers indicates its solubility in water is approximately 20 mg/mL. One prediction model suggests a much lower water solubility of 0.0135 mg/mL, highlighting the potential for variability[1]. For organic solvents, it is generally soluble in DMSO.
Q2: My this compound is not dissolving completely in water. What are the potential reasons?
A2: Several factors can contribute to incomplete dissolution:
-
pH of the Solution: The pH of the aqueous medium can significantly impact the solubility of ionizable compounds like this compound.
-
Temperature: Dissolution can be temperature-dependent. Preparing the solution at room temperature (15°C to 30°C) is a common starting point[2].
-
Purity of the Compound: Ensure the this compound is of high purity (e.g., ≥98% HPLC) as impurities can affect solubility.
-
Rate of Addition: Adding the powder too quickly to the solvent without adequate stirring can lead to clumping and incomplete dissolution.
Q3: Can I use sonication or heating to improve the solubility of this compound?
A3: While gentle heating and sonication are common techniques to enhance the dissolution of compounds, their effect on this compound's stability should be considered. There is no specific data found indicating that these methods should be avoided, but it is best practice to use the mildest conditions necessary. Start with gentle warming or brief periods of sonication and always visually inspect the solution for any signs of precipitation or degradation. For many powdered media, heating the water is not recommended[2].
Q4: What is the stability of this compound in aqueous solutions?
Q5: What are the target receptors for this compound?
A5: this compound is a potent and selective antagonist of the thromboxane A2 (TXA2) and prostaglandin H2 (PGH2) receptors, also known as TP receptors. It blocks the activity of both TXA2 and its precursors, thereby inhibiting processes like platelet aggregation and vasoconstriction.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Researchers should note that experimental values may vary based on the specific lot of the compound, solvent purity, and experimental conditions.
| Solvent | Reported Solubility | Molecular Weight | Molarity (at max solubility) | Source |
| Water (H₂O) | 20 mg/mL | 462.51 g/mol | ~43.24 mM | Sigma-Aldrich |
| Water (H₂O) | 0.0135 mg/mL (Predicted) | 462.522 g/mol | ~0.029 mM | DrugBank (ALOGPS) |
Troubleshooting Guide
If you encounter solubility issues with this compound, follow this step-by-step guide.
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// Edges start -> check_solvent; check_solvent -> check_ph [label="Solvent is correct"]; check_ph -> method [label="pH is optimal"]; check_ph -> adjust_ph [label="pH is off"]; adjust_ph -> check_ph [label="Re-check"]; method -> energy [label="Method is correct"]; method -> re_attempt [label="Method was incorrect"]; re_attempt -> method [label="Re-check"]; energy -> co_solvent [label="Still not dissolved"]; energy -> success [label="Dissolved"]; co_solvent -> success [label="Dissolved"]; co_solvent -> fail [label="Still not dissolved"]; check_solvent -> fail [label="Solvent is incorrect"]; } dot
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
This protocol details the steps to prepare a 10 mM stock solution from powdered this compound.
-
Materials:
-
This compound (MW: 462.51 g/mol )
-
High-purity sterile water (e.g., Milli-Q or equivalent)
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Calculate the required mass of this compound. For 10 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 0.010 L * 462.51 g/mol * 1000 mg/g = 46.25 mg
-
-
Accurately weigh 46.25 mg of this compound powder and transfer it to the conical tube.
-
Add approximately 8 mL of high-purity sterile water to the tube.
-
Cap the tube securely and vortex the solution at medium speed. Add the powder slowly to the vortexing liquid to prevent clumping.
-
Continue vortexing until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, you may gently warm the solution in a water bath at 37°C for a few minutes.
-
Once fully dissolved, add sterile water to reach a final volume of 10.0 mL.
-
Filter the solution through a 0.22 µm sterile filter into a fresh sterile tube if required for the experimental application.
-
Storage: Use the solution immediately for best results. If short-term storage is required, store at 2-8°C and use within 24 hours. For longer storage, aliquoting and freezing at -20°C or -80°C may be possible, but stability under these conditions should be validated.
-
Signaling Pathway
Mechanism of Action: Thromboxane A2 Receptor Antagonism
Ifetroban acts as a competitive antagonist at the Thromboxane A2 (TXA2) receptor, also known as the TP receptor. This receptor is a G protein-coupled receptor (GPCR) that, when activated by its endogenous ligands TXA2 or PGH2, initiates a signaling cascade leading to physiological responses such as platelet aggregation and vasoconstriction. By blocking this receptor, Ifetroban prevents these downstream effects.
// Edges TXA2 -> TP_receptor [label="Activates"]; Ifetroban -> TP_receptor [label="Blocks", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; TP_receptor -> G_protein [label="Initiates"]; G_protein -> PLC; PLC -> IP3_DAG; IP3_DAG -> Ca_release; Ca_release -> Response; } dot
References
Technical Support Center: Managing Bleeding Risk with Ifetroban and Anticoagulant Co-administration
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the effects of combining Ifetroban with anticoagulants. It provides troubleshooting advice and detailed experimental protocols to help manage and assess bleeding risk during your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ifetroban and how might it increase bleeding risk when combined with anticoagulants?
A1: Ifetroban is a potent and selective antagonist of the thromboxane A2 (TxA2) and prostaglandin H2 (PGH2) receptors (TP receptors).[1][2][3] By blocking these receptors, Ifetroban inhibits platelet activation, aggregation, and thrombosis.[1][2] Anticoagulants, on the other hand, interfere with the coagulation cascade to prevent fibrin clot formation. The simultaneous inhibition of both primary hemostasis (platelet plug formation) by Ifetroban and secondary hemostasis (fibrin clot formation) by anticoagulants can lead to a synergistic increase in bleeding risk.
Q2: Are there any clinical data on the bleeding risk of combining Ifetroban with anticoagulants?
A2: As of late 2025, specific clinical trial data on the bleeding risk associated with the co-administration of Ifetroban and anticoagulants is limited. Clinical studies involving Ifetroban have often excluded patients receiving anticoagulant therapy. Therefore, preclinical and carefully designed clinical studies are necessary to establish the safety profile of this combination.
Q3: What are the key experimental assays to assess the bleeding risk of an Ifetroban-anticoagulant combination?
A3: A comprehensive assessment should include both in vitro and in vivo assays.
-
In vitro assays:
-
Platelet Aggregometry: To measure the combined effect on platelet function. Light Transmission Aggregometry (LTA) is a gold-standard method.
-
Flow Cytometry: To assess platelet activation markers (e.g., P-selectin/CD62P, activated GPIIb/IIIa).
-
Coagulation Assays: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) to measure the anticoagulant effect.
-
-
In vivo assays:
-
Bleeding Time Models: Tail bleeding time or saphenous vein bleeding models in rodents are commonly used to assess primary hemostasis in a living system.
-
Q4: How can I design my experiments to mitigate and monitor bleeding risk?
A4: Careful experimental design is crucial.
-
Dose-Response Studies: Conduct thorough dose-response studies for Ifetroban and the anticoagulant individually before testing them in combination.
-
Start with Low Doses: Begin combination studies with the lowest effective doses of both agents and escalate cautiously.
-
Appropriate Animal Models: Utilize well-established animal models of bleeding and thrombosis to evaluate the therapeutic index of the combination.
-
Close Monitoring: In animal studies, closely monitor for any signs of spontaneous or prolonged bleeding.
Troubleshooting Guides
In Vitro Assays
Q: My platelet aggregometry results show higher-than-expected inhibition with the Ifetroban and anticoagulant combination, even at low doses. What could be the cause?
A:
-
Synergistic Effect: You are likely observing a true synergistic effect. The anticoagulant may be inhibiting thrombin generation, a potent platelet agonist, which sensitizes the platelets to the inhibitory effects of Ifetroban.
-
Reagent Issues: Ensure the quality and concentration of your platelet agonists (e.g., ADP, collagen) are appropriate. Outdated or improperly stored reagents can lead to suboptimal platelet activation and an overestimation of inhibition.
-
Platelet Preparation: Improper handling of blood samples can lead to premature platelet activation, making them less responsive to agonists in the assay. Ensure standardized and gentle procedures for preparing platelet-rich plasma (PRP).
Q: In my flow cytometry experiment, I am not seeing a significant change in platelet activation markers with Ifetroban alone, but a large effect in combination with an anticoagulant. Is this expected?
A:
-
Agonist Choice: The choice and concentration of the platelet agonist are critical. Ifetroban's effect is most pronounced when platelet activation is dependent on the TxA2 pathway. If you are using a strong agonist that bypasses this pathway (e.g., high-dose thrombin), you may not see a significant effect of Ifetroban alone. The anticoagulant's effect on thrombin generation could be unmasking the reliance on the TxA2 pathway.
-
Gating Strategy: Ensure your flow cytometry gating strategy for platelets is accurate and consistent. Incorrect gating can lead to the inclusion of debris or other cell types, affecting your results.
Q: My PT and aPTT results are inconsistent when Ifetroban is present. Why?
A:
-
Assay Interference: While Ifetroban primarily targets platelets, high concentrations could potentially interfere with the lipid-based reagents used in some coagulation assays. It is important to run appropriate controls with Ifetroban alone to assess for any direct interference with the assays.
-
Sample Quality: Ensure plasma samples are correctly prepared (platelet-poor plasma) and free of hemolysis, as these can affect coagulation times.
In Vivo Assays
Q: In my tail bleeding time assay, all animals in the combination therapy group exceed the cut-off time, making it difficult to discern dose-dependent effects. What should I do?
A:
-
Lower the Doses: The doses of Ifetroban and/or the anticoagulant are likely too high for the combination. Reduce the doses of one or both agents to a range where you can observe a graded response.
-
Use a Different Model: The tail bleeding time assay can be a severe challenge. Consider using a more sensitive model like the saphenous vein bleeding model, which may allow for better discrimination between different dose levels.
-
Measure Blood Loss: In addition to bleeding time, quantify total blood loss. This can be a more sensitive endpoint for assessing bleeding severity.
Q: I am observing significant animal-to-animal variability in bleeding time in my in vivo studies. How can I reduce this?
A:
-
Standardize Procedures: Ensure strict standardization of all experimental procedures, including animal handling, anesthesia, the incision technique (depth and location), and temperature control.
-
Increase Sample Size: A larger group size can help to overcome inherent biological variability.
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Blinding: The researcher performing the bleeding assay and analyzing the data should be blinded to the treatment groups to minimize bias.
Quantitative Data on Bleeding Risk with Combined Antiplatelet and Anticoagulant Therapy
Disclaimer: The following tables present data from studies on the combination of other antiplatelet agents (Aspirin, Clopidogrel) with anticoagulants (Warfarin, DOACs). This information is for illustrative purposes only, as specific quantitative data for the combination of Ifetroban and anticoagulants are not currently available. These tables are intended to provide a general understanding of the potential increase in bleeding risk when combining these two classes of drugs.
Table 1: Clinical Bleeding Events with Warfarin and Aspirin Combination Therapy
| Outcome (at 1 year) | Warfarin Monotherapy | Warfarin + Aspirin |
| Major Bleeding | 3.3% | 5.7% |
| Overall Bleeding | 20.3% | 26.0% |
| Hospitalizations for Bleeding | 5.2% | 8.1% |
| Data from a retrospective cohort study in patients receiving warfarin for atrial fibrillation or venous thromboembolism. |
Table 2: Major Bleeding with Direct Oral Anticoagulants (DOACs) Combined with a P2Y12 Inhibitor (e.g., Clopidogrel)
| Treatment Group | Any Bleeding |
| Oral Anticoagulant + Clopidogrel (Dual Therapy) | 19.4% |
| Oral Anticoagulant + Aspirin + Clopidogrel (Triple Therapy) | 44.4% |
| Data from the WOEST trial comparing dual vs. triple therapy in patients on oral anticoagulation undergoing PCI. |
Table 3: Preclinical Bleeding Time with Rivaroxaban and Clopidogrel Combination
| Treatment Group | Bleeding Time (fold increase from baseline) |
| Rivaroxaban alone | 1.13 |
| Clopidogrel alone | 1.96 |
| Rivaroxaban + Clopidogrel | 3.77 |
| Data from a study in healthy human subjects. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Platelet Aggregation using Light Transmission Aggregometry (LTA)
Objective: To evaluate the effect of Ifetroban, an anticoagulant, and their combination on platelet aggregation in response to various agonists.
Materials:
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Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
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Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
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Ifetroban (various concentrations).
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Anticoagulant (e.g., a direct Factor Xa inhibitor, various concentrations).
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Platelet agonists: Adenosine diphosphate (ADP), Collagen, Thrombin Receptor-Activating Peptide (TRAP).
-
Light Transmission Aggregometer.
Methodology:
-
PRP and PPP Preparation:
-
Centrifuge citrated whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Assay Preparation:
-
Pre-warm PRP aliquots to 37°C for 10 minutes.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Incubation:
-
Add Ifetroban, the anticoagulant, their combination, or vehicle control to the PRP and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C with stirring.
-
-
Platelet Aggregation Measurement:
-
Add a platelet agonist (e.g., ADP, Collagen, or TRAP) to the PRP and record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each condition.
-
Compare the aggregation responses in the presence of Ifetroban, the anticoagulant, and their combination to the vehicle control.
-
Protocol 2: In Vitro Assessment of Platelet Activation using Flow Cytometry
Objective: To measure the expression of platelet activation markers on the surface of platelets treated with Ifetroban, an anticoagulant, and their combination.
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
Ifetroban (various concentrations).
-
Anticoagulant (e.g., a direct thrombin inhibitor, various concentrations).
-
Platelet agonist (e.g., ADP or TRAP).
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Fluorescently labeled antibodies: Anti-CD61 (platelet marker), Anti-CD62P (P-selectin), and PAC-1 (binds to activated GPIIb/IIIa).
-
Fixation solution (e.g., 1% formaldehyde).
-
Flow cytometer.
Methodology:
-
Sample Preparation:
-
Dilute whole blood with a suitable buffer.
-
Add Ifetroban, the anticoagulant, their combination, or vehicle control and incubate.
-
-
Activation and Staining:
-
Add the platelet agonist and incubate for 5-15 minutes at room temperature.
-
Add the fluorescently labeled antibodies and incubate for 20 minutes in the dark.
-
-
Fixation:
-
Add fixation solution to stop the reaction.
-
-
Flow Cytometry Analysis:
-
Acquire data on the flow cytometer.
-
Gate on the platelet population based on CD61 expression and light scatter properties.
-
Quantify the percentage of platelets positive for CD62P and PAC-1 binding.
-
-
Data Analysis:
-
Compare the expression of activation markers across the different treatment groups.
-
Protocol 3: In Vivo Assessment of Bleeding Risk using the Mouse Tail Bleeding Time Assay
Objective: To evaluate the effect of Ifetroban, an anticoagulant, and their combination on hemostasis in a mouse model.
Materials:
-
Mice (e.g., C57BL/6, 8-12 weeks old).
-
Ifetroban (formulated for in vivo administration).
-
Anticoagulant (e.g., Warfarin or a DOAC, formulated for in vivo administration).
-
Anesthetic.
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Surgical scissors or scalpel.
-
Saline solution (37°C).
-
Filter paper.
-
Stopwatch.
Methodology:
-
Drug Administration:
-
Administer Ifetroban, the anticoagulant, their combination, or vehicle control to the mice via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the assay.
-
-
Anesthesia and Preparation:
-
Anesthetize the mouse.
-
Place the mouse in a restraining device, exposing the tail.
-
-
Bleeding Induction:
-
Immerse the tail in warm saline (37°C) for 1 minute.
-
Carefully blot the tail dry.
-
Transect 3-5 mm of the distal tail with a sharp scalpel.
-
-
Bleeding Time Measurement:
-
Immediately immerse the tail in warm saline (37°C) and start a stopwatch.
-
Record the time until bleeding ceases for at least 30 seconds. If bleeding resumes, restart the stopwatch and record the cumulative bleeding time.
-
Set a cut-off time (e.g., 20 minutes) to prevent excessive blood loss.
-
-
Blood Loss Measurement (Optional):
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Collect the blood in a pre-weighed tube containing saline and determine the amount of blood loss by weight or by measuring hemoglobin concentration.
-
-
Data Analysis:
-
Compare the mean bleeding time and blood loss between the different treatment groups.
-
Mandatory Visualizations
Caption: Thromboxane A2 Receptor Signaling Pathway and Point of Ifetroban Inhibition.
Caption: Experimental Workflow for In Vitro Assessment of Platelet Function.
Caption: Experimental Workflow for In Vivo Assessment of Bleeding Risk.
References
- 1. Major bleeding risk with warfarin and aspirin together - Juta MedicalBrief [medicalbrief.co.za]
- 2. consultant360.com [consultant360.com]
- 3. Bleeding risk of combined oral anticoagulant and antiplatelet therapy in cardiovascular disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ifetroban Sodium stability and storage conditions for long-term experiments
This technical support center provides guidance on the stability and long-term storage of Ifetroban Sodium for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound powder should be stored at -20°C. Under these conditions, it is stable for up to 2 years[1].
Q2: How should I store this compound once it is dissolved in a solvent?
A2: The stability of this compound in solution depends on the solvent and storage temperature. A common practice is to prepare stock solutions in dimethyl sulfoxide (DMSO). In DMSO, this compound is stable for up to 2 weeks at 4°C or for 6 months at -80°C[1]. For aqueous solutions, it is crucial to conduct stability studies under your specific experimental conditions (pH, buffer components) as stability can be affected by these factors.
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in DMSO. While its solubility in other common laboratory solvents like ethanol, methanol, or phosphate-buffered saline (PBS) is not extensively documented in publicly available literature, it is advisable to perform small-scale solubility tests before preparing large volumes of stock solutions. Given its sodium salt form, it is expected to have some aqueous solubility.
Q4: Is this compound sensitive to light?
A4: Yes, photostability studies are a standard part of forced degradation testing for pharmaceuticals. To prevent potential photodegradation, it is recommended to protect this compound, both in solid form and in solution, from light by using amber vials or by wrapping containers with aluminum foil.
Q5: What are the known degradation pathways for this compound?
A5: Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions. It is relatively stable under thermal and photolytic stress. The primary degradation pathways observed are hydrolysis (under acidic and basic conditions) and oxidation[2][3].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected loss of compound activity in an experiment. | 1. Improper storage of stock solutions. 2. Degradation due to multiple freeze-thaw cycles. 3. Instability in the experimental buffer (pH, ionic strength). 4. Photodegradation from prolonged exposure to light. | 1. Ensure stock solutions are stored at the recommended temperature (-80°C for long-term DMSO stocks) and are within the established stability period. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 3. Perform a pilot stability study of this compound in your specific experimental buffer to determine its stability over the course of your experiment. 4. Protect all solutions containing this compound from light. |
| Precipitation of the compound in aqueous solution. | 1. Exceeding the solubility limit in the chosen buffer. 2. Change in pH of the solution affecting solubility. | 1. Determine the solubility of this compound in your specific buffer system before preparing high-concentration solutions. 2. Ensure the pH of your final solution is within a range where this compound remains soluble. The predicted pKa of the acidic group is around 4.65, so solubility may decrease in acidic conditions. |
| Appearance of unknown peaks in chromatography (e.g., HPLC, LC-MS). | 1. Degradation of the compound. 2. Contamination of the sample or solvent. | 1. Review the storage and handling procedures. The presence of new peaks may indicate degradation. Refer to the stability data to understand potential degradation products. 2. Use high-purity solvents and clean labware. Run a blank (solvent only) to rule out contamination. |
| Inconsistent experimental results between batches. | 1. Variation in the purity of different lots of this compound. 2. Inconsistent preparation of stock and working solutions. 3. Degradation of older stock solutions. | 1. Always use a well-characterized batch of the compound and record the lot number. 2. Follow a standardized and documented protocol for solution preparation. 3. Prepare fresh stock solutions at regular intervals and compare their performance to older stocks. |
Stability and Storage Conditions Summary
| Form | Solvent | Storage Temperature | Stability Period | Reference |
| Powder | N/A | -20°C | 2 years | [1] |
| Solution | DMSO | 4°C | 2 weeks | |
| Solution | DMSO | -80°C | 6 months |
Forced Degradation Profile of this compound
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis (0.1N & 1N HCl at 80°C for 2h) | Degradation observed. | |
| Alkaline Hydrolysis (0.1N & 1N NaOH at 80°C for 2h) | Degradation observed (less than 10% with 1N NaOH). Two unknown degradation peaks were detected. | |
| Oxidative (Hydrogen Peroxide) | Degradation observed. | |
| Thermal (Dry Heat) | Stable. | |
| Photolytic (UV light) | Stable. |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This protocol is based on a validated method for the quantification of this compound and the detection of its degradation products.
1. Chromatographic Conditions:
-
Column: Zorbax SB C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1 mM Phosphate Buffer (pH 3.0 ± 0.05) : Acetonitrile (65:35 v/v)
-
Flow Rate: 1.0 mL/min
-
Detector: Photodiode Array (PDA) detector
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration (e.g., 200 ppm).
-
Sample Preparation for Forced Degradation Studies:
-
Acid Degradation: To an aliquot of the stock solution, add 1N HCl. Heat at 80°C for 2 hours. Neutralize with 1N NaOH and dilute with the mobile phase to the target concentration.
-
Alkali Degradation: To an aliquot of the stock solution, add 1N NaOH. Heat at 80°C for 2 hours. Neutralize with 1N HCl and dilute with the mobile phase to the target concentration.
-
Oxidative Degradation: Treat the stock solution with a suitable concentration of hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug to dry heat.
-
Photolytic Degradation: Expose the drug solution to UV light.
-
3. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent drug.
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
Visualizations
References
Technical Support Center: Ifetroban in Duchenne Muscular Dystrophy Research
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Ifetroban in the context of Duchenne Muscular Dystrophy (DMD).
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of Ifetroban in Duchenne Muscular Dystrophy?
Ifetroban is a potent and selective antagonist of the thromboxane-prostanoid receptor (TPr).[1][2][3] In DMD, the rationale for its use stems from its potential to mitigate cardiomyopathy, a leading cause of mortality in patients.[1][4] The proposed mechanism involves the inhibition of TPr signaling, which is implicated in processes like inflammation, fibrosis, and vasoconstriction. By blocking this receptor, Ifetroban is thought to reduce cardiac fibrosis and prevent cardiac dysfunction. Preclinical studies in mouse models of muscular dystrophy have demonstrated that Ifetroban can improve survival and cardiac function.
2. What is the recommended dosage of Ifetroban in DMD clinical research?
The Phase 2 FIGHT DMD clinical trial (NCT03340675) evaluated two oral, once-daily doses of Ifetroban in patients with DMD. The study included a low-dose and a high-dose group. While some sources refer to the low dose as 100 mg/day or 150 mg/day, the high dose was consistently reported as 300 mg/day. The clinical trial protocol for NCT03340675 indicates that the dosing was weight-based, but specific details of the weight-based regimen are not publicly available.
3. What is the primary clinical endpoint for evaluating Ifetroban's efficacy in DMD?
The primary efficacy endpoint in the FIGHT DMD trial was the change in Left Ventricular Ejection Fraction (LVEF) over a 12-month period, as assessed by cardiac magnetic resonance imaging (cMRI).
4. What are the key safety findings from the Ifetroban clinical trials in DMD patients?
Ifetroban was reported to be well-tolerated in the FIGHT DMD trial at both low and high doses, with no serious drug-related adverse events. The most commonly reported adverse events possibly related to Ifetroban were contusion (bruising) and petechiae (small red or purple spots caused by bleeding into the skin).
5. What is the current regulatory status of Ifetroban for the treatment of DMD?
Ifetroban has been granted Orphan Drug Designation and Rare Pediatric Disease Designation by the U.S. Food and Drug Administration (FDA) for the treatment of cardiomyopathy associated with Duchenne Muscular Dystrophy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Adverse Event | Individual patient sensitivity, drug-drug interaction, or progression of underlying disease. | Immediately document the event in detail. For serious adverse events, follow institutional and regulatory reporting guidelines. Consult the clinical trial protocol for a list of expected adverse events and management strategies. For events like bruising or petechiae, consider the drug's mechanism of action on platelet function. |
| Suboptimal Therapeutic Response | Incorrect dosage, poor adherence, individual variability in drug metabolism, or advanced disease stage. | Verify patient adherence to the prescribed dosing regimen. Review the patient's baseline characteristics, including the severity of cardiomyopathy. Consider pharmacokinetic testing to assess drug exposure if available. Note that the FIGHT DMD trial enrolled patients with varying degrees of cardiac dysfunction (LVEF >45% and LVEF 35-45%). |
| Difficulty with Patient Recruitment | Strict inclusion/exclusion criteria, patient and family concerns. | Clearly communicate the potential benefits and risks of the trial. The FIGHT DMD trial included males aged 7 years and older with a confirmed DMD diagnosis and on a stable dose of corticosteroids. |
| Variability in LVEF Measurements | Inter-observer variability in cMRI analysis, differences in imaging equipment or protocols. | Standardize the cMRI protocol across all study sites and time points. Utilize a central, blinded core laboratory for cMRI analysis to minimize variability. |
| Questions Regarding Concomitant Medications | Potential for drug-drug interactions. | The DrugBank database lists several potential drug-drug interactions for Ifetroban, primarily with other anticoagulant and antiplatelet medications, which may increase the risk of bleeding. The FIGHT DMD trial allowed for standard of care medications, including corticosteroids and exon-skipping therapies. Always consult the official investigator's brochure or clinical trial protocol for a comprehensive list of allowed and prohibited medications. |
Data Presentation
Table 1: Overview of Ifetroban Dosing in the Phase 2 FIGHT DMD Trial
| Treatment Arm | Dosage | Frequency | Route of Administration |
| Low-Dose Ifetroban | 100 mg/day or 150 mg/day | Once Daily | Oral |
| High-Dose Ifetroban | 300 mg/day | Once Daily | Oral |
| Placebo | Matching Placebo | Once Daily | Oral |
Data sourced from multiple reports of the FIGHT DMD trial.
Table 2: Summary of Efficacy Results from the Phase 2 FIGHT DMD Trial (Change in LVEF)
| Treatment Group | Mean Change in LVEF over 12 Months | Overall Improvement vs. Placebo | Overall Improvement vs. Natural History Cohort |
| High-Dose Ifetroban (300 mg/day) | +1.8% | 3.3% | 5.4% |
| Placebo | -1.5% | N/A | N/A |
| Natural History Cohort | -3.6% | N/A | N/A |
Data compiled from press releases and conference abstracts summarizing the FIGHT DMD trial results.
Table 3: Baseline Demographics of Patients in a Presented Cohort of the FIGHT DMD Trial
| Characteristic | High-Dose Ifetroban (N=18) | Low-Dose Ifetroban (N=12) | Placebo (N=11) |
| Mean Age (years) | 14.7 (SD 4.9) | Not Reported | Not Reported |
| Mean Weight (kg) | 42.4 (SD 16.9) | Not Reported | Not Reported |
| Ambulatory Status | Not Reported | Not Reported | Not Reported |
| Ventilatory Support | Not Reported | Not Reported | Not Reported |
| Stage of DMD Cardiomyopathy | Not Reported | Not Reported | 11 (100%) |
| Background DMD Therapy | Not Reported | Not Reported | Not Reported |
| Background Cardiac Therapy | Not Reported | Not Reported | Not Reported |
Data from a presentation abstract of the FIGHT DMD trial. Note that some data points were not available in the public abstract.
Experimental Protocols
Protocol 1: Assessment of Cardiac Function by cMRI
-
Patient Preparation: Ensure the patient is stable and able to lie still for the duration of the scan. For pediatric patients, sedation may be considered as per institutional guidelines.
-
Image Acquisition: Perform cardiac magnetic resonance imaging using a standardized protocol to assess left ventricular volume and function. This typically includes steady-state free precession (SSFP) cine images in short-axis and long-axis views.
-
Image Analysis: Analyze the images to determine the end-diastolic volume (EDV) and end-systolic volume (ESV) of the left ventricle.
-
LVEF Calculation: Calculate the Left Ventricular Ejection Fraction using the formula: LVEF (%) = [(EDV - ESV) / EDV] * 100.
-
Data Reporting: Report the LVEF at baseline and at specified follow-up time points (e.g., 6 and 12 months) to assess the change from baseline.
Protocol 2: Pharmacokinetic Blood Sampling
-
Sample Collection: Collect whole blood samples in appropriate anticoagulant tubes (e.g., EDTA) at pre-defined time points. The FIGHT DMD protocol included pharmacokinetic assessments at Day 0 (first dose) and Day 7 (steady-state).
-
Sample Processing: Process the blood samples promptly to separate plasma. This typically involves centrifugation at a specified speed and temperature.
-
Sample Storage: Store the plasma samples frozen at -80°C until analysis.
-
Bioanalysis: Analyze the plasma concentrations of Ifetroban and any relevant metabolites using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of Ifetroban Sodium and Aspirin for Anti-Thrombotic Therapy
An objective guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental validation of Ifetroban Sodium and aspirin as anti-thrombotic agents.
This guide provides a detailed comparison of this compound, a potent thromboxane A2/prostaglandin H2 (TP) receptor antagonist, and aspirin, a widely used cyclooxygenase-1 (COX-1) inhibitor, in the context of anti-thrombotic therapy. The information presented herein is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Mechanisms of Action: A Tale of Two Pathways
This compound and aspirin both interrupt the thromboxane A2 (TXA2) signaling pathway, a critical cascade in platelet activation and aggregation. However, they do so at distinct points, leading to different pharmacological profiles.
Aspirin acts as an irreversible inhibitor of the cyclooxygenase-1 (COX-1) enzyme. By acetylating a serine residue in the active site of COX-1, aspirin blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of TXA2.[1][2] This effectively reduces the production of TXA2 in platelets for their entire lifespan.[3]
This compound functions as a competitive antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor.[4][5] It directly blocks the binding of TXA2 and its precursor, PGH2, to the TP receptor on platelets and vascular smooth muscle cells. This action prevents the downstream signaling that leads to platelet aggregation and vasoconstriction, regardless of the source of TXA2.
The distinct mechanisms of these two agents are visualized in the signaling pathway diagram below.
Comparative Efficacy: Insights from Preclinical Models
Direct head-to-head comparisons of this compound and aspirin in preclinical models of thrombosis and myocardial injury have demonstrated notable differences in their efficacy. The following tables summarize key quantitative data from these studies.
Table 1: Comparison in a Rat Model of Arterial Thrombosis
| Compound | Dose | Route of Administration | Primary Endpoint | % Reduction in Thrombus Weight | Reference |
| This compound | 150 µg/kg/min | Intravenous | Arterial Thrombus Weight | 58% | |
| Aspirin | 1, 10, and 50 mg/kg | Intravenous | Arterial Thrombus Weight | No significant reduction |
In a rat model where arterial thrombosis was induced by ferrous chloride, this compound (also referred to as BMS-180291) demonstrated significant antithrombotic activity, whereas aspirin was ineffective at the doses tested.
Table 2: Comparison in a Ferret Model of Myocardial Ischemia-Reperfusion
| Compound | Dose | Route of Administration | Primary Endpoint | Infarct Size (% of Left Ventricle) | % Reduction in Infarct Size | Reference |
| Vehicle Control | N/A | Intravenous | Myocardial Infarct Size | 23 ± 2% | N/A | |
| This compound | 0.3 mg/kg + 0.3 mg/kg/h | Intravenous | Myocardial Infarct Size | 13 ± 1% | 43% | |
| Aspirin | 10 mg/kg + 5 mg/kg | Intravenous | Myocardial Infarct Size | 22 ± 3% | Non-significant | |
| Ifetroban + Aspirin | As above | Intravenous | Myocardial Infarct Size | 12 ± 2% | 42% |
In a ferret model of myocardial injury induced by coronary artery occlusion and reperfusion, Ifetroban significantly reduced the infarct size. Aspirin alone did not produce a significant reduction and did not interfere with the cardioprotective effects of Ifetroban when administered concurrently.
Experimental Protocols
To provide a comprehensive understanding of the data presented, detailed methodologies for key experiments are outlined below.
3.1. Ferric Chloride-Induced Arterial Thrombosis Model in Rats
This in vivo model is utilized to assess the efficacy of anti-thrombotic agents in an arterial setting.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and the carotid artery is surgically exposed.
-
Thrombosis Induction: A piece of filter paper saturated with a ferric chloride solution (e.g., 50%) is applied to the surface of the carotid artery for a specified duration (e.g., 10 minutes) to induce endothelial injury and subsequent thrombus formation.
-
Drug Administration: The test compounds (this compound or aspirin) or vehicle are administered intravenously at predetermined doses and time points relative to the injury.
-
Endpoint Measurement: After a set period, the segment of the carotid artery containing the thrombus is excised and the wet weight of the thrombus is determined.
-
Data Analysis: The thrombus weight in the drug-treated groups is compared to the vehicle control group to calculate the percentage of inhibition.
The workflow for this experimental model is illustrated below.
3.2. Ex Vivo Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
LTA is a widely accepted method for assessing platelet function and the inhibitory effects of antiplatelet agents.
-
Sample Preparation:
-
Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 150 g for 10 minutes) at room temperature. The supernatant is the PRP.
-
Platelet-poor plasma (PPP) is obtained by further centrifuging the remaining blood at a high speed (e.g., 1500 g for 10 minutes).
-
-
Assay Procedure:
-
The aggregometer is calibrated with PRP (set to 0% light transmission) and PPP (set to 100% light transmission).
-
Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C.
-
The test compound (this compound or aspirin) or vehicle is added to the PRP and incubated.
-
A platelet agonist (e.g., ADP, arachidonic acid, or collagen) is added to initiate aggregation.
-
-
Data Acquisition and Analysis:
-
The change in light transmission through the PRP sample is recorded over time as platelets aggregate.
-
The maximum percentage of aggregation is determined and compared between the drug-treated and vehicle-treated samples to assess the inhibitory effect of the compound.
-
Summary and Conclusion
The available preclinical data suggests that this compound may offer a more potent anti-thrombotic and cardioprotective effect compared to aspirin in certain experimental models. This is likely attributable to its mechanism of action, which involves the direct blockade of the TP receptor, thereby inhibiting the effects of all ligands that act on this receptor. In contrast, aspirin's efficacy is limited to the inhibition of TXA2 synthesis via the COX-1 pathway.
The findings from the rat arterial thrombosis model and the ferret myocardial ischemia-reperfusion model consistently show a significant therapeutic benefit with this compound where aspirin had little to no effect. These results underscore the potential of TP receptor antagonism as a promising strategy for anti-thrombotic therapy. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of this compound and aspirin in human subjects.
References
- 1. Superior activity of a thromboxane receptor antagonist as compared with aspirin in rat models of arterial and venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Ifetroban Sodium and Terutroban: Thromboxane A2 Receptor Antagonists in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent Thromboxane A2 (TxA2) receptor antagonists: Ifetroban Sodium and Terutroban. By examining their mechanisms of action, binding affinities, and effects on platelet aggregation, this document aims to equip researchers with the critical information needed for informed decision-making in drug development and scientific investigation.
Mechanism of Action: Targeting the Thromboxane A2 Receptor
Both this compound and Terutroban exert their therapeutic effects by selectively antagonizing the Thromboxane A2 (TxA2) receptor, also known as the TP receptor. TxA2 is a potent bioactive lipid that plays a crucial role in hemostasis and thrombosis. Its precursor, Prostaglandin H2 (PGH2), also binds to and activates the TP receptor.[1]
Activation of the TP receptor on platelets triggers a signaling cascade that leads to platelet activation, aggregation, and the formation of a thrombus. In vascular smooth muscle cells, TP receptor activation results in vasoconstriction. By blocking this receptor, Ifetroban and Terutroban effectively inhibit these pro-thrombotic and vasoconstrictive effects.[2][3]
This compound is characterized as a potent and highly selective antagonist of the TxA2/PGH2 receptors.[4] Terutroban is also a selective and orally active antagonist of the thromboxane-prostaglandin (TP) receptor.[5]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and Terutroban, focusing on their binding affinity and inhibitory effects on platelet aggregation.
Table 1: Receptor Binding Affinity and Platelet Aggregation Inhibition
| Parameter | This compound | Terutroban | Reference(s) |
| IC50 (Platelet Aggregation) | 7 nM (induced by 800 µM arachidonate) 21 nM (induced by 10 µM U-46619) | 16.4 nM (TP receptor) | |
| KB (Platelet Shape Change) | 11 nM (antagonism of U-46619-induced shape change) | Not Reported |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. KB: Equilibrium dissociation constant of an antagonist. A lower KB value indicates higher binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize TxA2 receptor antagonists.
Radioligand Binding Assay (Competitive Binding)
This assay is employed to determine the binding affinity (Ki) of a test compound for the TxA2 receptor.
Objective: To measure the ability of this compound or Terutroban to displace a radiolabeled ligand from the TxA2 receptor.
Materials:
-
Human platelet membranes (source of TxA2 receptors)
-
Radioligand (e.g., [3H]-SQ29548)
-
Test compounds (this compound, Terutroban)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Human platelets are isolated and processed to obtain a membrane fraction rich in TxA2 receptors. Protein concentration is determined using a standard method (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the platelet membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (Ifetroban or Terutroban).
-
Incubation: The plates are incubated for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by a TxA2 receptor agonist.
Objective: To determine the IC50 of this compound or Terutroban for the inhibition of U-46619-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood or platelet-rich plasma (PRP)
-
TxA2 receptor agonist (e.g., U-46619, a stable TxA2 mimetic)
-
Test compounds (this compound, Terutroban)
-
Saline or appropriate vehicle control
-
Platelet aggregometer
Procedure:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed and is used as a reference (100% aggregation).
-
Assay Setup: A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C in the aggregometer.
-
Baseline Measurement: The baseline light transmission through the PRP is recorded.
-
Addition of Antagonist: The test compound (Ifetroban or Terutroban) or vehicle is added to the PRP and incubated for a short period.
-
Induction of Aggregation: A fixed concentration of the agonist (U-46619) is added to the cuvette to induce platelet aggregation.
-
Measurement: The change in light transmission is recorded over time as the platelets aggregate. Increased light transmission corresponds to increased aggregation.
-
Data Analysis: The extent of platelet aggregation is quantified, and the IC50 value for the test compound is determined by testing a range of concentrations.
Visualizing the Molecular Landscape
To better understand the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: TxA2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 2. [Terutroban and endothelial TP receptors in atherogenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound | TP antagonist | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Ifetroban and Placebo in the Treatment of Systemic Sclerosis: An Ongoing Clinical Investigation
For Researchers, Scientists, and Drug Development Professionals
Systemic sclerosis (SSc) is a complex autoimmune disease characterized by widespread vasculopathy and progressive fibrosis of the skin and internal organs. The pathogenesis of SSc is multifaceted, involving endothelial dysfunction, immune activation, and fibroblast dysregulation, leading to excessive extracellular matrix deposition. The quest for effective disease-modifying therapies is ongoing. This guide provides a comparative overview of Ifetroban, a novel therapeutic candidate, and a placebo, in the context of a Phase 2 clinical trial for the treatment of systemic sclerosis. As the clinical trial is still in progress, this document focuses on the scientific rationale, mechanism of action, and the design of the comparative study, rather than on clinical outcomes.
The Pathophysiology of Systemic Sclerosis: A Complex Interplay of Signaling Pathways
The development of fibrosis and vasculopathy in systemic sclerosis is driven by a complex network of signaling pathways. Key players in this process include Transforming Growth Factor-beta (TGF-β) and Endothelin-1 (ET-1).
Transforming Growth Factor-beta (TGF-β) Signaling: TGF-β is a potent profibrotic cytokine that is upregulated in the skin and affected organs of patients with SSc.[1][2][3][4] Its signaling cascade is considered a central mediator of fibrosis.[1] The canonical pathway involves the binding of TGF-β to its receptor, leading to the phosphorylation of Smad proteins (Smad2/3). These activated Smads then translocate to the nucleus and induce the transcription of genes associated with fibrosis, such as those encoding collagen and other extracellular matrix components. Non-canonical pathways, independent of Smad2/3, also contribute to the fibrotic process in SSc.
Endothelin-1 (ET-1) Signaling: ET-1 is a powerful vasoconstrictor and profibrotic molecule. Its levels are elevated in patients with SSc and correlate with the severity of skin fibrosis and vascular manifestations like pulmonary arterial hypertension. ET-1 exerts its effects by binding to its receptors (ET-A and ET-B) on various cell types, including smooth muscle cells and fibroblasts. This binding triggers downstream signaling cascades that promote vasoconstriction, inflammation, and the production of extracellular matrix, contributing to both the vascular and fibrotic aspects of SSc.
References
- 1. Transforming growth factor-β signaling in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transforming growth factor β--at the centre of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transforming growth factor beta as a therapeutic target in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scleroderma - Wikipedia [en.wikipedia.org]
A Cross-Species Examination of Ifetroban's Pharmacokinetic Profile in Rats, Dogs, and Humans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of Ifetroban, a potent and selective thromboxane A2 (TXA2) receptor antagonist, across three key species in drug development: rats, dogs, and humans. Understanding the species-specific differences in how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial for the successful translation of preclinical findings to clinical applications. The data presented here is intended to support researchers in designing and interpreting studies related to Ifetroban and similar compounds.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Ifetroban in rats, dogs, and humans. The data is primarily derived from a pivotal study by Dockens et al. (2000), which utilized radiolabeled Ifetroban to characterize its disposition.[1][2]
| Pharmacokinetic Parameter | Rat | Dog | Human |
| Dose | 3 mg/kg (IV and Oral) | 1 mg/kg (IV and Oral) | 50 mg (IV and Oral) |
| Terminal Elimination Half-life (t½) | ~8 hours | ~20 hours | ~22 hours |
| Absolute Oral Bioavailability (F%) | 25% | 35% | 48% |
| Volume of Distribution (Vd) | Extensively distributed in tissues | Extensively distributed in tissues | Extensively distributed in tissues |
| Clearance (CL) | Data not available | Data not available | Data not available |
| Primary Route of Excretion | Feces | Feces | Feces |
| Urinary Excretion (% of Oral Dose) | 3% | 3% | 27% |
| Major Metabolite | Hydroxylated metabolite (in bile) | Parent drug accounts for 40-50% of plasma radioactivity | Ifetroban acylglucuronide (~60% of plasma radioactivity) |
Experimental Protocols
The pharmacokinetic data presented above were generated from studies involving the administration of radiolabeled Ifetroban ([14C] or [3H]Ifetroban) to rats, dogs, and humans via both intravenous and oral routes.[1][2] While detailed, step-by-step protocols are not publicly available, the general methodology can be summarized as follows:
Study Design:
-
Species: Sprague-Dawley rats, dogs (breed not specified), and healthy human adult subjects.[1]
-
Dosing:
-
Rats: 3 mg/kg administered intravenously and orally.
-
Dogs: 1 mg/kg administered intravenously and orally.
-
Humans: 50 mg administered intravenously and orally.
-
-
Sample Collection: Blood, urine, and feces were collected at various time points post-administration. In rats, bile was also collected to investigate biliary excretion.
-
Analysis: Plasma, urine, feces, and bile samples were analyzed for the concentration of Ifetroban and its metabolites using techniques suitable for radiolabeled compounds, likely involving liquid scintillation counting and chromatographic methods to separate the parent drug from its metabolites.
-
Pharmacokinetic Analysis: Standard non-compartmental or compartmental pharmacokinetic models were used to calculate parameters such as half-life, bioavailability, and to characterize the routes and extent of excretion.
Mechanism of Action: Thromboxane A2 Receptor Signaling
Ifetroban exerts its pharmacological effect by acting as a potent and selective antagonist of the Thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor. TXA2 is a potent mediator of platelet aggregation and vasoconstriction. By blocking the TP receptor, Ifetroban inhibits the downstream signaling cascades initiated by TXA2.
The binding of TXA2 to its G-protein coupled receptor (GPCR) primarily activates two major G-protein families: Gq and G13.
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation in intracellular calcium is a key signal for platelet shape change and aggregation, as well as smooth muscle contraction.
-
G13 Pathway: Activation of G13 stimulates the Rho/Rac signaling pathway, which is involved in cytoskeletal reorganization, further contributing to platelet shape change and aggregation.
By blocking the TP receptor, Ifetroban prevents these downstream events, leading to its anti-platelet and vasodilatory effects.
Caption: Mechanism of action of Ifetroban.
Experimental Workflow
The following diagram illustrates a generalized workflow for a cross-species pharmacokinetic study of a drug like Ifetroban.
Caption: Generalized workflow for a cross-species pharmacokinetic study.
References
Validating Biomarkers for Ifetroban's Therapeutic Effect in Duchenne Muscular Dystrophy: A Comparative Guide
Duchenne Muscular Dystrophy (DMD) is a severe, X-linked genetic disorder characterized by progressive muscle degeneration. The absence of functional dystrophin protein leads to skeletal muscle weakness, and critically, to the development of cardiomyopathy, which is the leading cause of mortality in patients.[1][2] Monitoring disease progression and the efficacy of new treatments requires robust and validated biomarkers. This guide provides a comparative analysis of biomarkers used to validate the therapeutic effect of Ifetroban, an investigational therapy for DMD-associated cardiomyopathy, and contrasts them with biomarkers for other therapeutic modalities.
Ifetroban is an orally administered antagonist of the thromboxane-prostanoid (TPr) receptor.[3] In DMD, the loss of dystrophin is associated with increased oxidative stress, leading to elevated levels of F2-isoprostanes which activate the TPr.[4] This aberrant TPr signaling is implicated in cardiac fibrosis, inflammation, and dysfunctional calcium handling, contributing to the progressive decline of heart function.[1] Ifetroban aims to mitigate cardiomyopathy by blocking this pathway.
Biomarkers for Validating Ifetroban's Efficacy
The primary therapeutic goal of Ifetroban in DMD is the preservation of cardiac function. Consequently, the most relevant biomarkers are those that reflect cardiac health and stress. Data from the Phase 2 FIGHT DMD clinical trial (NCT03340675) have highlighted several key biomarkers and functional measures.
Key Validated Biomarkers:
-
N-terminal pro-B-type natriuretic peptide (NT-proBNP): A well-established biomarker for heart failure and cardiac wall stress. Elevated levels are indicative of increased stress on the heart muscle.
-
Cardiac Troponin I (cTnI): A specific marker of cardiomyocyte injury. Its presence in the bloodstream signifies damage to the heart muscle.
-
Left Ventricular Ejection Fraction (LVEF): A critical functional measure of the heart's pumping capacity, typically assessed through cardiac imaging. While a functional endpoint, its quantitative nature makes it a key indicator of therapeutic efficacy.
Recent clinical trial data demonstrated that high-dose Ifetroban treatment was associated with a reduction in blood levels of NT-proBNP and cardiac troponin I, whereas these markers increased in the placebo group. This suggests Ifetroban may prevent ongoing cardiac injury. Furthermore, transcriptomic profiling has identified other potential peripherally-expressed biomarkers that correlate with improvements in LVEF, offering avenues for future investigation.
Quantitative Data from the Phase 2 FIGHT DMD Trial
The following table summarizes the key quantitative outcomes from the 12-month, randomized, placebo-controlled Phase 2 FIGHT DMD trial, which assessed the efficacy of Ifetroban.
| Metric | High-Dose Ifetroban (300 mg) | Placebo | Outcome |
| Change in LVEF | +1.8% | -1.5% | 3.3% improvement vs. placebo |
| Change in LVEF vs. Natural History | +1.8% | -3.6% (matched cohort) | 5.4% improvement vs. natural history |
| NT-proBNP Levels | Reduced | Increased | Suggests reduced cardiac stress |
| Cardiac Troponin I Levels | Reduced | Increased | Suggests prevention of cardiac injury |
Comparison with Alternative DMD Therapies and Biomarkers
The biomarkers for Ifetroban, which focuses on a secondary pathology (cardiomyopathy), differ significantly from those for therapies targeting the primary genetic defect in DMD.
| Therapy Class | Example(s) | Mechanism of Action | Primary Biomarkers for Efficacy |
| TPr Antagonists | Ifetroban | Blocks thromboxane receptor signaling to reduce cardiac fibrosis and dysfunction. | Cardiac Biomarkers: NT-proBNP, cTnI. Functional Imaging: LVEF. |
| Corticosteroids | Prednisone, Deflazacort | Broad anti-inflammatory and immunosuppressive effects to slow muscle degeneration. | Muscle Damage Markers: Creatine Kinase (CK). Imaging: MRI to assess muscle fat infiltration. |
| Exon-Skipping Therapies | Eteplirsen, Golodirsen, Suvodirsen | Use antisense oligonucleotides to "skip" a mutated exon, restoring the dystrophin gene's reading frame. | Direct Protein Measurement: Dystrophin protein levels in muscle biopsy tissue. |
| Gene Replacement Therapy | (Clinical Trial Stage) | Uses AAV vectors to deliver a functional, albeit smaller, micro-dystrophin gene to muscle cells. | Direct Protein Measurement: Micro-dystrophin expression in muscle biopsy tissue. |
| Cell-Based Therapies | CAP-1002 | Allogeneic cardiosphere-derived cells thought to modulate the immune system and promote muscle regeneration. | Functional Outcomes: Skeletal and cardiac muscle function tests. Imaging: MRI of muscle and heart. |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of biomarkers.
1. Quantification of Cardiac Biomarkers (NT-proBNP & cTnI)
-
Objective: To measure the concentration of NT-proBNP and cTnI in patient serum or plasma.
-
Methodology (Enzyme-Linked Immunosorbent Assay - ELISA):
-
Sample Collection: Collect whole blood via venipuncture into appropriate tubes (e.g., EDTA for plasma, or serum separator tubes).
-
Sample Processing: Centrifuge the blood sample to separate plasma or serum from blood cells. Store the resulting supernatant at -80°C until analysis.
-
Assay Procedure: Use commercially available, high-sensitivity ELISA kits for human NT-proBNP and cTnI.
-
Plate Preparation: Coat a 96-well microplate with a capture antibody specific to the target biomarker.
-
Incubation: Add patient samples and standards of known concentrations to the wells. Incubate to allow the biomarker to bind to the capture antibody.
-
Detection: Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). This antibody binds to a different epitope on the captured biomarker.
-
Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.
-
Measurement: Use a microplate reader to measure the absorbance of the color at a specific wavelength. The intensity of the color is proportional to the amount of biomarker in the sample.
-
Quantification: Generate a standard curve from the absorbance readings of the standards. Use this curve to determine the concentration of the biomarker in the patient samples.
-
2. Assessment of Left Ventricular Ejection Fraction (LVEF)
-
Objective: To non-invasively measure the percentage of blood leaving the left ventricle with each contraction.
-
Methodology (Cardiac Magnetic Resonance Imaging - cMRI):
-
Patient Preparation: No special preparation is required, though patients may be screened for contraindications to MRI (e.g., metallic implants).
-
Image Acquisition: The patient lies inside the MRI scanner. ECG leads are placed on the chest to gate the image acquisition to the cardiac cycle.
-
Imaging Protocol: Acquire a series of short-axis cine images covering the entire left ventricle from the base to the apex using a steady-state free precession (SSFP) sequence.
-
Image Analysis:
-
Use specialized cardiac analysis software (e.g., Circle Cardiovascular Imaging, Medis).
-
Manually or semi-automatically trace the endocardial and epicardial borders of the left ventricle on the short-axis slices at both end-diastole (maximal filling) and end-systole (maximal contraction).
-
The software calculates the volume within the traced borders for each slice.
-
-
Calculation: The total end-diastolic volume (EDV) and end-systolic volume (ESV) are calculated by summing the volumes of all slices (Simpson's method). LVEF is then calculated using the formula: LVEF (%) = [(EDV - ESV) / EDV] x 100.
-
Visualizations
References
High-Dose Ifetroban Demonstrates Superior Cardioprotective Effects Compared to Low-Dose in Duchenne Muscular Dystrophy Clinical Trial
A comparative analysis of the Phase 2 FIGHT DMD clinical trial reveals a dose-dependent efficacy of Ifetroban in mitigating cardiomyopathy in patients with Duchenne muscular dystrophy (DMD). The high-dose regimen not only improved cardiac function, as measured by left ventricular ejection fraction (LVEF), but also reduced key biomarkers of cardiac damage, a benefit not observed with the low-dose treatment.
Ifetroban, an orally administered antagonist of the thromboxane-prostanoid (TP) receptor, has been investigated for its potential to treat the cardiac complications that are the leading cause of mortality in DMD.[1][2][3] The 12-month, randomized, double-blind, placebo-controlled FIGHT DMD trial (NCT03340675) provides the primary basis for a comparative analysis of high-dose versus low-dose Ifetroban.[2][4]
Efficacy Outcomes: A Clear Dose-Response Relationship
The primary measure of efficacy in the FIGHT DMD trial was the change in Left Ventricular Ejection Fraction (LVEF) from baseline over a 12-month period. The results demonstrated a clear advantage for the high-dose Ifetroban group.
Patients receiving high-dose Ifetroban (300 mg daily) experienced a mean increase in LVEF of 1.8% . In stark contrast, the placebo group saw a mean decline of 1.5% , consistent with the natural progression of DMD-associated cardiomyopathy. The low-dose Ifetroban group (150 mg daily) showed no significant change in LVEF over the 12 months.
When compared to a propensity-matched natural history cohort that showed an LVEF decline of 3.6%, the high-dose treatment demonstrated a 5.4% overall improvement.
Secondary endpoints, including cardiac biomarkers, further underscore the dose-dependent effect of Ifetroban. High-dose Ifetroban was associated with a reduction in blood levels of NT-proBNP and cardiac troponin I , which are markers of cardiac stress and damage. Conversely, these biomarker levels increased in the placebo group. While specific quantitative data for the low-dose group's biomarkers are not detailed, the pronounced effect in the high-dose arm suggests a more robust biological response at this dosage.
Quantitative Data Summary
| Parameter | High-Dose Ifetroban (300 mg/day) | Low-Dose Ifetroban (150 mg/day) | Placebo |
| Number of Patients | 18 | 12 | 11 |
| Mean Change in LVEF | +1.8% | No significant change | -1.5% |
| Change in NT-proBNP | Decreased | Not reported | Increased |
| Change in Cardiac Troponin I | Decreased | Not reported | Increased |
| Table 1: Summary of Efficacy Data from the FIGHT DMD Clinical Trial. |
Safety and Tolerability Profile
Both high and low doses of Ifetroban were reported to be well-tolerated, with no serious adverse events deemed related to the study medication. The most frequently reported adverse events possibly related to Ifetroban were minor, including bruising, which was observed in two patients in the high-dose group and one patient in the low-dose group.
Experimental Protocols
FIGHT DMD Trial (NCT03340675)
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled clinical trial.
-
Participants: 41 male patients aged 7 years and older with a confirmed diagnosis of Duchenne muscular dystrophy. Patients were required to be on a stable dose of oral corticosteroids for at least 8 weeks or to have not received them for at least 30 days.
-
Intervention: Participants were randomized to one of three groups:
-
High-dose oral Ifetroban (300 mg once daily)
-
Low-dose oral Ifetroban (150 mg once daily)
-
Placebo (once daily)
-
-
Duration: 12 months of treatment.
-
Primary Outcome Measure: Change from baseline in Left Ventricular Ejection Fraction (LVEF).
-
Secondary Outcome Measures: Assessment of safety and tolerability, and measurement of standard and novel cardiac biomarkers, including NT-proBNP and cardiac troponin I.
Mechanism of Action and Signaling Pathway
Ifetroban is a potent and selective antagonist of the thromboxane A2 (TxA2) and prostaglandin H2 (PGH2) receptor, also known as the thromboxane-prostanoid (TP) receptor. In cardiomyocytes, the binding of agonists like TxA2 to the TP receptor activates G-proteins, primarily Gq and G13.
Activation of Gq stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3). IP3 then binds to its receptor on the sarcoplasmic reticulum, causing the release of intracellular calcium. This surge in calcium can contribute to cellular dysfunction and, in the long term, cardiomyocyte death. The G13 pathway activation leads to the stimulation of Rho, which is involved in cellular processes like fibrosis. By blocking the TP receptor, Ifetroban inhibits these downstream signaling cascades, thereby mitigating cardiac inflammation, fibrosis, and cell death.
References
Safety Operating Guide
Proper Disposal of Ifetroban Sodium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Ifetroban Sodium, a potent and selective thromboxane A2 (TxA2) / prostaglandin H2 (PGH2) receptor antagonist used in research.[1][2][3] Adherence to these procedures is vital to minimize environmental impact and ensure a safe laboratory environment.
Regulatory Framework for Pharmaceutical Waste
In the United States, the disposal of pharmaceutical waste is governed by several regulatory bodies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The primary legislation is the Resource Conservation and Recovery Act (RCRA), which provides a framework for the management of hazardous and non-hazardous solid waste.[4][5] Many states have their own, often more stringent, regulations that must also be followed.
A key aspect of these regulations is the prohibition of disposing of hazardous pharmaceutical waste down the drain. Improper disposal, such as flushing, can lead to the contamination of water supplies and harm to wildlife.
Step-by-Step Disposal Procedure for this compound
The following procedure is a general guideline based on safety data sheet recommendations and standard laboratory practices. It is imperative to consult your institution's specific waste management protocols and local regulations.
-
Hazard Assessment: Before handling, review the Safety Data Sheet (SDS) for this compound. This compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat, to prevent skin and eye contact.
-
Containment of Spills: In case of a spill, prevent further leakage if it is safe to do so. For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite or universal binders. For solid spills, sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, contaminated PPE) in a designated, properly labeled, and tightly closed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Disposal Pathway:
-
Products covered by this type of MSDS, in their original form, when disposed of as waste, are generally considered non-hazardous waste according to Federal RCRA regulations (40 CFR 261). However, it is crucial to verify this with your local and state regulations.
-
Disposal should be carried out by a licensed waste disposal company. The most common method for treating pharmaceutical waste is incineration at a permitted facility.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected for disposal.
-
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C25H31N2NaO5 |
| Molecular Weight | 462.5 g/mol |
| CAS Number | 156715-37-6 |
| Appearance | Solid |
| Storage Temperature | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ifetroban Sodium
Essential Safety and Handling Guide for Ifetroban Sodium
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical barrier against exposure to this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards. Tightly fitting to protect against dust and splashes.[1][2] |
| Face Shield | Recommended when there is a significant risk of splashes.[3] | |
| Hands | Chemical-Impermeable Gloves | Gloves must be inspected before use. The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][2] Double gloving is recommended. |
| Body | Protective Clothing | Wear fire/flame resistant and impervious clothing. A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended. |
| Respiratory | Respirator | Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced. Ensure adequate ventilation, such as working in a fume hood. |
Operational and Disposal Plans
Adherence to standardized operational and disposal protocols is essential for laboratory safety and environmental protection.
Safe Handling Protocol
-
Engineering Controls : Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure. Ensure safety showers and eye wash stations are readily accessible.
-
Decontamination : Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
General Practices : Avoid the formation of dust and aerosols. Do not eat, drink, or smoke in areas where this compound is handled. Avoid contact with skin, eyes, and clothing.
Spillage and Cleanup
In the event of a spill, follow these steps:
-
Evacuate : Evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Absorb : For liquid spills, absorb with an inert material (e.g., diatomite, universal binders). For solid spills, carefully collect the material to avoid creating dust.
-
Collect and Dispose : Collect the spilled material and any contaminated absorbent material into a suitable, closed container for disposal.
-
Decontaminate : Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.
-
Containerization : Keep the chemical waste in suitable and closed containers labeled for disposal.
-
Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted.
-
Disposal : Arrange for disposal by a licensed professional waste disposal service. Discharge into the environment must be avoided. For unused or expired medicine, drug take-back programs are the best option. If not available, mix the compound with an unappealing substance like dirt or cat litter, place it in a sealed container, and dispose of it in the household trash.
Emergency Procedures
Immediate and appropriate first aid is critical in the event of accidental exposure.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Visualized Workflows
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: A workflow for the safe handling of this compound.
Caption: Emergency response procedure following accidental exposure.
Caption: Process for cleaning up and disposing of an this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
